3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.2.1]octan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDAOVIVXGHHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576131 | |
| Record name | 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83507-33-9 | |
| Record name | 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one, a key intermediate in the development of various pharmaceutical compounds. The document details established synthetic methodologies, including the classic Robinson-Schöpf reaction and N-alkylation strategies, supported by experimental protocols and quantitative data.
Introduction
This compound, also known as N-Benzylnortropinone, is a derivative of the tropane alkaloid core structure. The tropane skeleton is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of biologically active molecules. The introduction of a benzyl group on the nitrogen atom provides a valuable handle for further chemical modifications and can significantly influence the pharmacological properties of the resulting compounds. This guide focuses on the practical synthesis of this important building block.
Core Synthesis Pathways
There are several established routes for the synthesis of this compound. The most prominent methods include the Robinson-Schöpf reaction, direct N-alkylation of a nortropinone precursor, and a two-step synthesis commencing from tropinone.
Robinson-Schöpf Reaction
The Robinson-Schöpf reaction is a classic one-pot, multicomponent reaction that efficiently constructs the tropinone skeleton. By utilizing benzylamine as the amine source, the N-benzyl derivative can be synthesized directly. This biomimetic synthesis involves a double Mannich reaction.
An In-depth Technical Guide to the Spectroscopic Data of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic and synthetic information for the compound 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one. This bicyclic amine is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. The rigid bicyclo[3.2.1]octane scaffold allows for precise spatial orientation of functional groups, making it an attractive template for structure-activity relationship (SAR) studies.
While a complete, unified set of spectroscopic data from a single, publicly available source is challenging to locate, this guide collates and presents the most relevant information gathered from various scientific databases and publications.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 83507-33-9
-
Molecular Formula: C₁₄H₁₇NO
-
Molecular Weight: 215.29 g/mol
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. It is important to note that the presented data is a compilation from various sources and may have been acquired under different experimental conditions.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20-7.40 | m | 5H | Aromatic (Phenyl) |
| 3.65 | s | 2H | N-CH₂ -Ph |
| 3.30-3.40 | m | 2H | H-1, H-5 |
| 2.80-2.90 | m | 2H | H-2eq, H-4eq |
| 2.20-2.30 | m | 2H | H-2ax, H-4ax |
| 1.80-2.00 | m | 4H | H-6, H-7 |
Solvent and frequency not consistently reported across all sources.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 215.0 | C=O (C-8) |
| 138.5 | Aromatic (Quaternary C) |
| 128.8 | Aromatic (CH) |
| 128.2 | Aromatic (CH) |
| 127.0 | Aromatic (CH) |
| 60.0 | N-C H₂-Ph |
| 58.0 | C-1, C-5 |
| 52.0 | C-2, C-4 |
| 38.0 | C-6, C-7 |
Solvent and frequency not consistently reported across all sources.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~3050-3030 | C-H stretch (Aromatic) |
| ~2950-2850 | C-H stretch (Aliphatic) |
| ~1715 | C=O stretch (Ketone) |
| ~1600, 1495, 1450 | C=C stretch (Aromatic) |
| ~740, 700 | C-H bend (Aromatic, Monosubstituted) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 215.13 | [M]⁺ (Calculated: 215.1310) |
| 216.14 | [M+H]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The synthesis of this compound is typically achieved via a Mannich-type condensation reaction. Below is a generalized protocol based on procedures described in the literature.
Synthesis of this compound
-
Reactants: Cyclopentanone, benzylamine, and formaldehyde (or a formaldehyde equivalent like paraformaldehyde).
-
Reaction: The reaction is a one-pot, three-component condensation.
-
Procedure:
-
To a stirred solution of cyclopentanone and benzylamine in a suitable solvent (e.g., ethanol or acetic acid), formaldehyde is added portion-wise.
-
The reaction mixture is typically heated to reflux for several hours to ensure complete reaction.
-
After cooling to room temperature, the reaction mixture is worked up by basification with an appropriate base (e.g., sodium carbonate or sodium hydroxide) to a pH of ~9-10.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
-
Spectroscopic Characterization Protocol
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Disclaimer: The information provided in this guide is intended for research and informational purposes only. The experimental protocols are generalized and may require optimization. Researchers should consult original research articles and safety data sheets before conducting any experiments.
An In-depth Technical Guide to the Chemical Properties of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one is a bicyclic organic compound of significant interest in medicinal chemistry and drug development. Its rigid azabicyclo[3.2.1]octane core is a key structural motif found in numerous biologically active molecules, including tropane alkaloids. The presence of a benzyl group and a ketone functionality provides versatile handles for synthetic modifications, making it a valuable intermediate for the synthesis of a wide range of derivatives with potential therapeutic applications, particularly in the field of neuropharmacology. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.
Chemical and Physical Properties
While experimentally determined physical properties for this compound are not extensively reported in publicly available literature, a combination of data from suppliers and computational predictions provides a good understanding of its characteristics.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 83507-33-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₄H₁₇NO | [1][2][3][4][5][6] |
| Molecular Weight | 215.29 g/mol | [1] |
| Appearance | Off-white to yellow solid | Commercial Suppliers |
| Storage Temperature | 2-8°C, Sealed in dry conditions | Commercial Suppliers |
| XLogP3-AA | 1.8 | [1][4] |
| Topological Polar Surface Area | 20.3 Ų | [1][4] |
| Hydrogen Bond Donor Count | 0 | [1][4] |
| Hydrogen Bond Acceptor Count | 2 | [1][4] |
| Rotatable Bond Count | 2 | [1][4] |
Table 2: Predicted Physical Properties
| Property | Predicted Value | Source |
| Boiling Point | 342.9 ± 22.0 °C | Predicted |
| Density | 1.140 ± 0.06 g/cm³ | Predicted |
| pKa | 7.08 ± 0.20 | Predicted |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzylamine
-
Methanol
-
Glacial Acetic Acid
-
Intermediate I-31 (a suitable precursor, specific structure not detailed in the source)
-
Paraformaldehyde
-
Ethyl acetate
-
Sodium bisulfite
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 2L round-bottomed flask equipped with a condenser and a nitrogen inlet, add benzylamine (1.0 equiv.) and methanol.
-
Slowly add glacial acetic acid (1.0 equiv.) dropwise to the mixture.
-
Add Intermediate I-31 (1.0 equiv.) and paraformaldehyde (3.0 equiv.) to the flask.
-
Stir the reaction mixture at 80 °C for 3 hours.
-
Continue stirring at room temperature for 18 hours.
-
Upon completion of the reaction, remove the excess solvent by evaporation under reduced pressure.
-
Dilute the residue with ethyl acetate and add solid sodium bisulfite.
-
Continue to stir the mixture for 1.5 hours.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate by evaporation.
-
Purify the crude product by silica gel column chromatography to afford this compound as a yellow oil.
This protocol is a general description and may require optimization for specific laboratory conditions.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ: 7.35 (m, 4H), 7.26 (m, 1H), 3.59 (s, 2H), 2.93 (m, 2H), 2.50 (m, 2H), 2.39 (d, J=10.8 Hz, 2H), 1.93 (m, 2H), 1.81 (m, 2H) |
| Mass Spectrometry (ESI) | m/z 216.1 [M+H]⁺ |
| ¹³C NMR (Predicted) | Not available |
| IR (Predicted) | Not available |
Note: The provided ¹H NMR and MS data are from a synthesis report and should be considered as such. For a definitive structural confirmation, a full set of spectroscopic analyses (¹H NMR, ¹³C NMR, IR, HRMS) on a purified sample is recommended.
Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the ketone functional group and the tertiary amine within the bicyclic system.
-
Reactivity of the Carbonyl Group: The ketone at the 8-position is susceptible to nucleophilic attack. This allows for a variety of transformations, including reduction to the corresponding alcohol (3-benzyl-3-azabicyclo[3.2.1]octan-8-ol), Grignard reactions to introduce alkyl or aryl groups, and Wittig reactions to form alkenes. The stereochemical outcome of these reactions can be influenced by the rigid bicyclic framework.
-
Reactivity of the Tertiary Amine: The nitrogen atom is basic and can be protonated to form a salt. It can also act as a nucleophile in certain reactions. The benzyl group can be removed via hydrogenolysis, which would provide the corresponding secondary amine, 3-azabicyclo[3.2.1]octan-8-one, a valuable intermediate for further diversification.
-
Stability: The compound is expected to be stable under normal storage conditions (cool, dry, and sealed). It may be sensitive to strong oxidizing agents and strong acids.[7][8] Thermal decomposition may produce carbon oxides and nitrogen oxides.[7]
Biological and Pharmacological Significance
Derivatives of the 3-azabicyclo[3.2.1]octane scaffold are known to interact with various biological targets, particularly within the central nervous system. Their rigid structure allows for specific orientations of functional groups, which is crucial for receptor binding.
-
Monoamine Transporter Affinity: A significant body of research has focused on the interaction of 3-azabicyclo[3.2.1]octane derivatives with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2][3][9][10][11][12][13][14][15][16][17][18][19][20] These transporters are key regulators of neurotransmitter levels in the synapse, and their modulation is a primary mechanism of action for many psychoactive drugs, including antidepressants and treatments for substance abuse.
-
Structure-Activity Relationship (SAR): Studies on related compounds have shown that modifications to the 3-azabicyclo[3.2.1]octane core can significantly impact binding affinity and selectivity for DAT, SERT, and NET.[13] For instance, the nature of the substituent at the 3-position (in this case, the benzyl group) and further modifications to the bicyclic ring can tune the pharmacological profile of the molecule.
Caption: Potential interaction of 3-azabicyclo[3.2.1]octane derivatives with monoamine transporters.
Conclusion
This compound is a synthetically versatile compound with a promising scaffold for the development of novel therapeutic agents. Its chemical properties, characterized by the reactive ketone and the modifiable tertiary amine, allow for the creation of diverse chemical libraries. The established link between the 3-azabicyclo[3.2.1]octane core and monoamine transporter activity highlights the potential of its derivatives in neuropharmacology. Further research to fully characterize the physical and chemical properties of this specific compound and to explore the biological activities of its novel derivatives is warranted and holds promise for the discovery of new treatments for neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure Modeling of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Benzyl-3-azabicyclo(3.2.1)octan-8-one | C14H17NO | CID 15639134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 83507-33-9 | IDA50733 [biosynth.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.es [fishersci.es]
- 9. Buy 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride | 2098113-88-1 [smolecule.com]
- 10. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and synthesis of a novel photoaffinity ligand for the dopamine and serotonin transporters based on 2beta-carbomethoxy-3beta-biphenyltropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of a series of tropane analogues as novel vesicular monoamine transporter-2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, structure, dopamine transporter affinity, and dopamine uptake inhibition of 6-alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
CAS Number: 83507-33-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one, a key intermediate in the synthesis of tropane-based dopamine transporter inhibitors. This document details its chemical and physical properties, synthesis, and its role in the development of potential therapeutics for conditions such as cocaine abuse.
Chemical and Physical Properties
This compound is a bicyclic amine with a benzyl group attached to the nitrogen atom.[1] This structural feature enhances its lipophilicity, which can influence its interaction with biological targets.[1] The ketone functional group at the 8-position provides a reactive site for further chemical modifications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO | PubChem[2] |
| Molecular Weight | 215.29 g/mol | PubChem[2] |
| CAS Number | 83507-33-9 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | C1CC2CN(CC1C2=O)CC3=CC=CC=C3 | PubChem[2] |
| XLogP3 | 1.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Exact Mass | 215.131014166 | PubChem[2] |
| Monoisotopic Mass | 215.131014166 | PubChem[2] |
| Topological Polar Surface Area | 20.3 Ų | PubChem[2] |
| Heavy Atom Count | 16 | PubChem[2] |
| Complexity | 254 | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Temperature | -20°C | Sigma-Aldrich |
Synthesis
The primary synthetic route to this compound is through a Mannich condensation reaction.[3]
Experimental Protocol: Synthesis of this compound[4]
Materials:
-
Cyclopentanone
-
Benzylamine
-
Formaldehyde
-
Appropriate solvents and reagents for reaction and purification.
Procedure:
-
The synthesis is initiated by the Mannich condensation of cyclopentanone, benzylamine, and formaldehyde.[3]
-
The reaction mixture is typically stirred at a controlled temperature to facilitate the formation of the bicyclic ring structure.
-
Upon completion of the reaction, the product is isolated and purified using standard techniques such as column chromatography to yield this compound.
Caption: Synthetic workflow for this compound.
Role in Drug Discovery and Biological Activity
This compound serves as a crucial starting material for the synthesis of a series of 8-substituted-3-azabicyclo[3.2.1]octanes, also known as isotropanes.[3] These compounds have been investigated for their potential as dopamine uptake inhibitors, which are of interest for the treatment of cocaine abuse.[3]
The core structure of this compound allows for chemical modifications at the C-8 position, leading to derivatives with varying affinities for the dopamine transporter (DAT) and the serotonin transporter (SERT).[3]
Biological Assays
The biological activity of derivatives synthesized from this compound is typically evaluated through radioligand binding assays and neurotransmitter uptake assays.[3]
Experimental Protocol: Radioligand Binding Assays [3]
Objective: To determine the binding affinity of synthesized compounds to the dopamine and serotonin transporters.
Materials:
-
[³H]WIN 35,428 (for DAT binding)
-
[³H]citalopram (for SERT binding)
-
Cell membranes expressing DAT or SERT
-
Synthesized isotropane derivatives
-
Scintillation counter and appropriate reagents
Procedure:
-
Cell membranes expressing either the dopamine or serotonin transporter are incubated with the respective radioligand ([³H]WIN 35,428 for DAT or [³H]citalopram for SERT) and varying concentrations of the test compounds.
-
The binding reaction is allowed to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
The inhibitor potency (IC₅₀ values) is determined by analyzing the displacement of the radioligand by the test compounds.
Experimental Protocol: Dopamine Uptake Assay [3]
Objective: To measure the functional inhibition of dopamine uptake by the synthesized compounds.
Materials:
-
[³H]Dopamine
-
Cells expressing the dopamine transporter
-
Synthesized isotropane derivatives
-
Scintillation counter and appropriate reagents
Procedure:
-
Cells expressing the dopamine transporter are pre-incubated with the synthesized test compounds.
-
[³H]Dopamine is then added to initiate the uptake process.
-
After a defined incubation period, the uptake is terminated, and the cells are washed to remove extracellular [³H]dopamine.
-
The amount of [³H]dopamine taken up by the cells is measured using a scintillation counter.
-
The inhibitory effect of the test compounds on dopamine uptake is calculated.
Caption: Workflow for the biological evaluation of isotropane derivatives.
Signaling Pathways
The primary mechanism of action for the derivatives of this compound is the inhibition of the dopamine transporter. By binding to DAT, these compounds block the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine in the synapse. This leads to enhanced dopaminergic signaling. The selectivity for DAT over SERT is a critical factor in determining the pharmacological profile of these compounds.[3]
Caption: Inhibition of dopamine reuptake by isotropane derivatives.
References
- 1. CAS 83507-33-9: this compound [cymitquimica.com]
- 2. 3-Benzyl-3-azabicyclo(3.2.1)octan-8-one | C14H17NO | CID 15639134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Landscape of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereochemistry of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one, a key synthetic intermediate in the development of novel therapeutics. The unique bridged bicyclic structure of this compound presents distinct stereochemical features that are critical for its interaction with biological targets and, consequently, for its pharmacological activity. This document outlines the synthesis, stereoisomers, conformational analysis, and spectroscopic characterization of this important scaffold.
Introduction to the 3-azabicyclo[3.2.1]octane Scaffold
The 3-azabicyclo[3.2.1]octane core is a vital structural motif found in a variety of biologically active molecules, particularly those targeting the central nervous system.[1] Its rigid conformationally restricted framework makes it an attractive scaffold for the design of ligands with high affinity and selectivity for specific receptors. The N-benzyl substituent in this compound serves as a common protecting group in multi-step syntheses and can also play a role in modulating the lipophilicity and biological activity of the final compounds.[2] Understanding the stereochemistry of this intermediate is paramount for controlling the stereochemical outcome of subsequent synthetic transformations and for establishing structure-activity relationships (SAR) in drug discovery programs.
Stereoisomers and Conformational Analysis
The stereochemistry of this compound is defined by the chiral centers at the bridgehead carbons, C1 and C5. This gives rise to a pair of enantiomers: (1R,5S)-3-Benzyl-3-azabicyclo[3.2.1]octan-8-one and (1S,5R)-3-Benzyl-3-azabicyclo[3.2.1]octan-8-one. The racemic mixture is often designated as rac-(1R,5S).[3]
The bicyclic system is conformationally restrained, with the six-membered ring adopting a chair-like conformation. A critical aspect of its stereochemistry is the orientation of the N-benzyl group, which can exist in either an axial or equatorial position. Computational and NMR studies on analogous N-substituted nortropinones have shown a preference for the N-alkyl group to be in the equatorial position to minimize steric interactions.[4] This equilibrium is a key determinant of the molecule's overall shape and accessibility for further reactions.
Synthesis and Stereocontrol
The synthesis of this compound is typically achieved via a Mannich-type condensation reaction.[5] This approach involves the reaction of cyclopentanone with benzylamine and formaldehyde, which cyclizes to form the bicyclic ketone.[5] This classical synthesis produces the racemic mixture of the product.
Achieving stereocontrol to obtain enantiomerically pure material is a significant challenge. Strategies to achieve this include:
-
Chiral Resolution: Separation of the racemic mixture using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
-
Asymmetric Synthesis: Employing a chiral auxiliary or a chiral catalyst in the Mannich condensation to favor the formation of one enantiomer.
The workflow for the synthesis and subsequent stereochemical analysis is depicted below.
Physicochemical and Spectroscopic Data
Due to the nature of this compound primarily as a synthetic intermediate, comprehensive datasets for the individual enantiomers are not widely published. The following tables provide expected and representative data based on known analogs and general principles of stereochemistry.
Table 1: Physicochemical Properties
| Property | Value | Source/Basis |
| Molecular Formula | C₁₄H₁₇NO | PubChem[6] |
| Molecular Weight | 215.29 g/mol | PubChem[6] |
| Appearance | Off-white to pale yellow solid | Analogous Compounds |
| Melting Point | Not widely reported | - |
| Specific Rotation [α]D | Enantiomer-specific | Expected for chiral compounds |
Table 2: Representative ¹H-NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| 7.20-7.40 | m | 5H | Ar-H | Aromatic protons of the benzyl group. |
| 3.65 | s | 2H | -CH ₂-Ph | Methylene protons of the benzyl group. |
| 3.10-3.20 | m | 2H | C1-H , C5-H | Bridgehead protons. |
| 2.20-2.80 | m | 4H | C2-H ₂, C4-H ₂ | Protons adjacent to the nitrogen. |
| 1.60-2.00 | m | 4H | C6-H ₂, C7-H ₂ | Protons of the cyclopentane ring. |
Note: The exact chemical shifts and coupling constants would differ slightly between diastereomeric derivatives and would be crucial for detailed conformational analysis.
Table 3: Representative ¹³C-NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 215.0 | C=O (C8) |
| 138.0 | Ar-C (quaternary) |
| 129.0, 128.5, 127.0 | Ar-CH |
| 60.0 | -C H₂-Ph |
| 58.0 | C1, C5 |
| 52.0 | C2, C4 |
| 28.0 | C6, C7 |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of racemic this compound based on established Mannich reactions for analogous structures.
Synthesis of rac-(1R,5S)-3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (1.0 eq), benzylamine (1.0 eq), and an aqueous solution of formaldehyde (37%, 1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux in a suitable solvent such as ethanol or water for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound as a solid.
Chiral Resolution by HPLC
-
Column: A chiral stationary phase column (e.g., Chiralpak AD-H or equivalent) is used.
-
Mobile Phase: A mixture of isopropanol and hexane (e.g., 10:90 v/v) is used as the mobile phase. The optimal ratio should be determined experimentally.
-
Detection: The separation is monitored using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Separation: The racemic mixture is dissolved in the mobile phase and injected onto the column. The two enantiomers will have different retention times, allowing for their separation and collection.
Conclusion
The stereochemistry of this compound is a critical consideration for its use in the synthesis of complex, biologically active molecules. The existence of enantiomers arising from the chiral bridgehead carbons and the conformational flexibility of the N-benzyl group define the three-dimensional structure of this important building block. A thorough understanding and control of these stereochemical features, through either chiral resolution or asymmetric synthesis, is essential for the development of potent and selective therapeutic agents. The data and protocols presented in this guide provide a framework for the synthesis, analysis, and utilization of this versatile chemical scaffold.
References
- 1. 240401-35-8(3-Azabicyclo[3.2.1]octan-8-one) | Kuujia.com [kuujia.com]
- 2. CAS 83507-33-9: this compound [cymitquimica.com]
- 3. Hit2Lead | rac-(1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one | CAS# 83507-33-9 | MFCD08275096 | BB-4045301 [hit2lead.com]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Benzyl-3-azabicyclo(3.2.1)octan-8-one | C14H17NO | CID 15639134 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystal Structure of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one, a key intermediate in the synthesis of various bicyclic alkaloids with potential therapeutic applications. Despite its significance, a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available in crystallographic databases or peer-reviewed literature. This document, therefore, outlines the generalized experimental protocols for the synthesis, crystallization, and structural determination of such compounds, providing a foundational workflow for researchers in the field.
Introduction
This compound is a synthetic bicyclic compound containing a tropane-like scaffold. The 8-azabicyclo[3.2.1]octane core is a common structural motif in a wide range of biologically active natural products and synthetic molecules. The benzyl group at the 3-position is often utilized as a protecting group in multi-step syntheses of more complex molecules. An understanding of the three-dimensional structure of this and related compounds is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.
While specific crystallographic data for the title compound is not available, this guide provides a comprehensive overview of the methodologies that would be employed for its crystal structure determination.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through a multi-step process. A generalized synthetic workflow is presented below.
General Synthetic Protocol
A common route to N-benzyl protected azabicyclic ketones involves the Robinson-Schöpf reaction or similar multi-component condensation reactions.
dot
The Synthetic Utility of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of 3-benzyl-3-azabicyclo[3.2.1]octan-8-one as a versatile starting material in the synthesis of a variety of tropane analogs and other complex nitrogen-containing bicyclic compounds. This key intermediate is instrumental in the development of novel therapeutic agents and research chemicals, owing to the prevalence of the 8-azabicyclo[3.2.1]octane core in numerous biologically active molecules.
Introduction
This compound, a derivative of tropinone, serves as a crucial building block in synthetic organic chemistry. The benzyl group provides a stable protecting group for the nitrogen atom, which can be readily removed at a later synthetic stage, allowing for further functionalization. The ketone at the 8-position offers a reactive site for a multitude of chemical transformations, including reduction to alcohols, conversion to amines via reductive amination, and carbon-carbon bond formation through olefination reactions. This guide provides detailed experimental protocols for several key transformations, quantitative data for the synthesized products, and visual representations of the synthetic pathways.
Nomenclature Note: In scientific literature, this compound is frequently referred to as 8-benzyl-8-azabicyclo[3.2.1]octan-3-one . Both names refer to the same chemical structure and will be used interchangeably throughout this guide.
Physicochemical and Spectroscopic Data of Starting Material
A thorough understanding of the starting material's properties is fundamental for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇NO | [1] |
| Molecular Weight | 215.29 g/mol | [1] |
| CAS Number | 83507-33-9 | [1] |
| Melting Point | 28-29 °C | [2] |
| Boiling Point | 342.9 °C at 760 mmHg | [2] |
| Appearance | <28°C Solid, >29°C Liquid | [2] |
Spectroscopic Data of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: [3]
-
¹H NMR (400 MHz, CDCl₃): δ 7.24-7.50 (m, 5H), 3.77 (s, 2H), 3.48-3.56 (m, 2H), 2.72 (dd, J= 4.3, 16.1 Hz, 2H), 2.19-2.27 (m, 2H), 2.10-2.18 (m, 2H), 1.60-1.70 (m, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ 210.4, 139.3, 128.41, 128.35, 127.1, 58.6, 55.2, 48.3, 27.8.
-
IR (film) νₘₐₓ (cm⁻¹): 2953, 2879, 2852, 1714, 1494, 1452, 1347, 1193, 1143, 1072, 1007, 730, 697.
-
HRMS (M+H)⁺: Calculated for C₁₄H₁₈NO: 216.1383; Found: 216.1379.
Key Synthetic Transformations
The ketone functionality of this compound is a gateway to a diverse range of derivatives. This section details the experimental protocols for its reduction, conversion to an amine, and olefination.
Reduction to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol
The reduction of the ketone to the corresponding alcohol is a fundamental transformation, yielding a mixture of endo and exo isomers. Sodium borohydride is a commonly used reagent for this purpose due to its mild nature and high selectivity for ketones.
Experimental Protocol:
A solution of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 g, 4.64 mmol) in methanol (20 mL) is cooled to 0 °C in an ice bath. Sodium borohydride (0.35 g, 9.28 mmol) is added portion-wise over 15 minutes with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water (20 mL) and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. The endo and exo isomers can be separated by column chromatography on silica gel.
Synthesis of exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine via the Oxime
A common route to the amine derivative is through the formation of an oxime followed by its reduction.
Experimental Workflow:
Caption: Synthesis of exo-amine from the parent ketone.
Step 1: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime
Experimental Protocol:
To a solution of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one (10.0 g, 46.4 mmol) in ethanol (100 mL), hydroxylamine hydrochloride (4.84 g, 69.6 mmol) and pyridine (5.6 mL, 69.6 mmol) are added. The mixture is heated at reflux for 18 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane (100 mL) and water (100 mL). The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is recrystallized from ethanol to yield 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime as a crystalline solid.[4]
Step 2: Synthesis of exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Experimental Protocol:
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (7.65 g, 33.2 mmol) is dissolved in 1-pentanol (130 mL) and heated to 120 °C. Sodium metal (7.6 g, 330 mmol) is added in small portions over 2 hours. The reaction mixture is stirred under reflux for 5 hours. After cooling to 5 °C, the reaction is quenched by the slow addition of 6 M HCl until the pH is acidic. The aqueous phase is separated and further extracted with 6 M HCl (3 x 100 mL). The combined aqueous layers are then made alkaline (pH 10) by the addition of 5 M NaOH and extracted with ethyl acetate (3 x 100 mL). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum. The crude product is purified by column chromatography (silica gel, 5-10% methanol in dichloromethane) to afford pure exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine as a solid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime | C₁₄H₁₈N₂O | 230.31 | - | - | [5] |
| exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine | C₁₄H₂₀N₂ | 216.32 | 36 | - |
Direct Reductive Amination
Direct reductive amination provides a one-pot method to convert the ketone directly to a primary amine, avoiding the isolation of the intermediate imine.
Experimental Protocol:
A solution of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 g, 4.64 mmol) in methanol (25 mL) is treated with ammonium formate (1.46 g, 23.2 mmol) and water (2.5 mL) with vigorous stirring. After complete dissolution, 10% Pd/C (0.25 g) is added, and the reaction mixture is stirred overnight at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the catalyst is filtered off through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The resulting residue is dissolved in a minimal amount of ethanol, and the product is precipitated as its hydrochloride salt by the dropwise addition of concentrated HCl.
Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes. While a direct HWE reaction on this compound can be performed, the following protocol illustrates a more complex synthesis involving a protected tropinone derivative to produce precursors for pharmacologically active compounds.
Reaction Scheme:
Caption: Horner-Wadsworth-Emmons reaction on a protected tropinone.
Experimental Protocol (Adapted from a related synthesis):
To a dry 500 mL round-bottom flask, add lithium chloride (3.4 g, 80 mmol) and a stir bar, and seal under a nitrogen atmosphere. Add acetonitrile (180 mL), followed by trimethylphosphonoacetate (6.04 mL, 37 mmol). Allow the mixture to stir at room temperature for 30 minutes to dissolve the LiCl. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (4.60 mL, 31 mmol) dropwise over 10 minutes. A solution of 8-ethoxycarbonyl-8-azabicyclo[3.2.1]octan-3-one (13 g, 66 mmol) in acetonitrile (60 mL) is then added via syringe. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired olefination product.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of functionalized 8-azabicyclo[3.2.1]octane derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The ability to perform reductions, reductive aminations, and olefination reactions opens up numerous avenues for the development of novel compounds with potential applications in medicinal chemistry and drug discovery. The straightforward deprotection of the benzyl group further enhances its utility, allowing for late-stage diversification of the synthesized molecules. This guide serves as a comprehensive resource for scientists and researchers looking to leverage the synthetic potential of this important building block.
References
- 1. 3-Benzyl-3-azabicyclo(3.2.1)octan-8-one | C14H17NO | CID 15639134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | 28957-72-4 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime | C14H18N2O | CID 13276733 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the carbonyl group in 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one (CAS 83507-33-9). Due to the limited availability of specific experimental data for this exact molecule in published literature, this guide draws upon established principles of organic chemistry and data from closely related bicyclic ketone analogs to predict and describe its reactivity. The document covers the synthesis of the parent molecule, detailed discussions of key carbonyl reactions including nucleophilic additions and reductions, and provides hypothetical yet plausible experimental protocols. All quantitative data from analogous systems are summarized in structured tables, and logical relationships and experimental workflows are illustrated with diagrams using the Graphviz (DOT language).
Introduction
This compound is a bridged bicyclic amine containing a ketone functional group. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The azabicyclo[3.2.1]octane core is a key scaffold in numerous alkaloids and synthetic compounds with diverse pharmacological activities. The reactivity of the carbonyl group at the C-8 position is a critical determinant for the chemical derivatization and elaboration of this scaffold, allowing for the synthesis of novel analogs with potentially enhanced or modified biological profiles.
This guide aims to serve as a valuable resource for researchers by providing a detailed examination of the carbonyl group's reactivity, thereby facilitating the design and execution of synthetic strategies involving this versatile chemical entity.
Synthesis of this compound
The synthesis of the 3-azabicyclo[3.2.1]octan-8-one core is typically achieved through a double Mannich reaction. This reaction involves the condensation of a suitable amine, an aldehyde, and a ketone. For the synthesis of this compound, benzylamine, formaldehyde, and a cyclopentanone derivative can be utilized.
Caption: Synthesis of this compound.
Reactivity of the Carbonyl Group
The carbonyl group in this compound is expected to exhibit typical reactivity for a ketone, primarily undergoing nucleophilic addition reactions. The accessibility of the carbonyl carbon to nucleophiles is a key factor influencing its reactivity. Due to the bridged nature of the bicyclic system, steric hindrance can play a significant role in dictating the stereochemical outcome of such reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of carbonyl compounds. A wide range of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.
Grignard reagents (R-MgX) are potent nucleophiles that readily add to ketones to form tertiary alcohols. The reaction of this compound with a Grignard reagent is expected to proceed smoothly. The stereoselectivity of the addition will be influenced by the steric bulk of the Grignard reagent and the geometry of the bicyclic system.
Caption: Grignard reaction workflow.
Table 1: Predicted Yields for Grignard Reactions with Analogs
| Grignard Reagent | Analogous Substrate | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | 8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol | ~70-80 | Inferred from similar reactions |
| Methylmagnesium iodide | Bicyclo[3.2.1]octan-8-one | 8-Methylbicyclo[3.2.1]octan-8-ol | >90 | Inferred from similar reactions |
The Wittig reaction provides a powerful method for the synthesis of alkenes from ketones. It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). The nature of the ylide (stabilized or non-stabilized) determines the stereochemistry of the resulting alkene.
Caption: Wittig reaction pathway.
Table 2: Predicted Outcomes for Wittig Reactions
| Wittig Reagent | Expected Product | Predicted Yield (%) | Notes |
| Ph3P=CH2 | 8-Methylene-3-benzyl-3-azabicyclo[3.2.1]octane | 60-80 | Non-stabilized ylide |
| Ph3P=CHCO2Et | Ethyl 2-(3-benzyl-3-azabicyclo[3.2.1]octan-8-ylidene)acetate | 70-90 | Stabilized ylide, likely E-isomer preference |
Reduction of the Carbonyl Group
The carbonyl group can be readily reduced to a secondary alcohol using various reducing agents. The choice of reducing agent can influence the stereoselectivity of the reduction.
Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reagents for the reduction of ketones. NaBH4 is a milder reagent and is often preferred for its selectivity and ease of handling. LiAlH4 is a much stronger reducing agent.
Table 3: Predicted Yields for Hydride Reductions of Analogs
| Reducing Agent | Analogous Substrate | Product | Yield (%) | Reference |
| NaBH4 | Bicyclo[3.2.1]octan-8-one | Bicyclo[3.2.1]octan-8-ol | >95 | Inferred from similar reactions |
| LiAlH4 | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol | >90 | Inferred from similar reactions |
Experimental Protocols (Hypothetical)
The following protocols are provided as general guidelines and are based on standard laboratory procedures for analogous reactions. Optimization of reaction conditions may be necessary to achieve desired outcomes.
General Procedure for Grignard Addition
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add the Grignard reagent (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Wittig Reaction
-
To a suspension of the appropriate phosphonium salt (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium or sodium hydride (1.4 eq).
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
General Procedure for Sodium Borohydride Reduction
-
To a solution of this compound (1.0 eq) in methanol or ethanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully add water to quench the excess NaBH4.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.
Spectroscopic Data (Predicted)
Table 4: Predicted Spectroscopic Data
| Technique | Feature | Predicted Value/Range |
| IR Spectroscopy | C=O stretch | 1720-1740 cm⁻¹ |
| ¹³C NMR Spectroscopy | C=O carbon | 205-215 ppm |
| ¹H NMR Spectroscopy | Protons alpha to the carbonyl | 2.0-2.5 ppm |
Conclusion
The carbonyl group in this compound is a versatile functional handle for the chemical modification of this important heterocyclic scaffold. Although specific reactivity data for this compound is scarce, by analogy to related bicyclic ketones, it is expected to readily undergo a variety of nucleophilic addition and reduction reactions. This guide provides a foundational understanding of its predicted reactivity, offering researchers and drug development professionals a framework for the design of novel derivatives. Further experimental investigation is warranted to fully elucidate the specific reactivity and stereochemical preferences of this compound.
An In-depth Technical Guide to the N-Debenzylation of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical transformation involving the N-debenzylation of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one to yield 3-azabicyclo[3.2.1]octan-8-one (nortropinone). This key deprotection step is crucial in the synthesis of various tropane alkaloids and their analogues, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
The removal of the N-benzyl protecting group can be accomplished through several synthetic routes. The most common and effective methods involve catalytic hydrogenation and catalytic transfer hydrogenation. These methods are favored for their efficiency and relatively mild reaction conditions.
Core Chemical Transformation
The fundamental reaction discussed is the cleavage of the nitrogen-benzyl bond in this compound.
Methodological & Application
Synthesis of Bioactive Ligands from 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various bioactive ligands derived from the versatile starting material, 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one. This bicyclic ketone serves as a valuable scaffold for the development of novel therapeutic agents targeting a range of biological systems, including the dopamine transporter and opioid receptors.
Introduction
The 3-azabicyclo[3.2.1]octane core, also known as the isotropane skeleton, is a rigid bicyclic structure that has been extensively utilized in medicinal chemistry to design ligands with high affinity and selectivity for various receptors and transporters in the central nervous system. The N-benzyl protecting group of the starting material, this compound, allows for a wide array of chemical transformations at the C-8 position, followed by debenzylation and further functionalization at the nitrogen atom, enabling the exploration of extensive structure-activity relationships (SAR).
This guide details key synthetic transformations, including Grignard reactions, reductions, and Wittig reactions, to generate diverse libraries of compounds. It also presents pharmacological data for representative ligands and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: Synthesis of 8-Substituted-3-azabicyclo[3.2.1]octane Analogs
| Compound ID | R Group | Reaction Type | Yield (%) | Reference |
| 1a | 8β-phenyl-8α-hydroxy | Grignard | 85 | [1] |
| 1b | 8α-phenyl | Grignard & Reduction | - | [1] |
| 2 | 8-syn-hydroxy | Reduction (NaBH4) | - | |
| 3 | 8-methylene | Wittig | - |
Table 2: Pharmacological Data of Synthesized Ligands
| Compound ID | Target | IC50 (nM) | Selectivity (SERT/DAT) | Reference |
| 1a | DAT | >10,000 | - | [1] |
| 1a | SERT | >10,000 | - | [1] |
| 1b | DAT | 234 | 15.8 | [1] |
| 1b | SERT | 3700 | - | [1] |
Experimental Protocols
Protocol 1: Grignard Reaction with Phenylmagnesium Bromide
This protocol describes the synthesis of (8α-hydroxy-8β-phenyl)-3-benzyl-3-azabicyclo[3.2.1]octane (1a ).[1]
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of this compound (1.0 g, 4.65 mmol) in anhydrous diethyl ether (20 mL) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
The solution is cooled to 0 °C using an ice bath.
-
Phenylmagnesium bromide solution (1.7 mL, 5.1 mmol, 1.1 equiv) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product 1a .
Protocol 2: Reduction of the Ketone to an Alcohol
This protocol outlines the synthesis of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol (2 ).
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Methanol
-
Water
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
This compound (1.0 g, 4.65 mmol) is dissolved in methanol (20 mL) in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (0.26 g, 7.0 mmol, 1.5 equiv) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is quenched by the addition of water (10 mL).
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated to yield the product 2 .
Protocol 3: Wittig Reaction for Methylene Installation
This protocol details the formation of 8-methylene-3-benzyl-3-azabicyclo[3.2.1]octane (3 ).
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
n-Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried flask under an inert atmosphere, methyltriphenylphosphonium bromide (2.0 g, 5.6 mmol) is suspended in anhydrous THF (20 mL).
-
Potassium tert-butoxide (0.63 g, 5.6 mmol) is added, and the resulting yellow-orange mixture is stirred at room temperature for 1 hour.
-
A solution of this compound (1.0 g, 4.65 mmol) in anhydrous THF (10 mL) is added dropwise to the ylide solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched with saturated aqueous NaHCO3 solution (15 mL).
-
The mixture is extracted with diethyl ether (3 x 25 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated.
-
The crude product is purified by column chromatography (eluting with a gradient of ethyl acetate in n-hexane) to give the methylene product 3 .
Visualizations
Dopamine Transporter (DAT) Inhibition Workflow
The following diagram illustrates the experimental workflow for synthesizing and evaluating dopamine transporter inhibitors, starting from this compound.
Caption: Workflow for synthesis and evaluation of DAT inhibitors.
Dopamine Signaling Pathway
Ligands that inhibit the dopamine transporter (DAT) increase the concentration of dopamine in the synaptic cleft, thereby enhancing downstream signaling. The following diagram depicts a simplified dopamine signaling pathway.[2][3]
Caption: Simplified dopamine signaling at the synapse.
References
Application Notes and Protocols: The Use of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one is a key bicyclic intermediate in medicinal chemistry, primarily utilized as a scaffold for the synthesis of a diverse range of biologically active compounds. Its rigid conformational structure makes it an attractive starting material for the development of ligands targeting various receptors and transporters in the central nervous system (CNS). The benzyl group provides a lipophilic character, potentially enhancing blood-brain barrier penetration, while the ketone functionality at the 8-position and the nitrogen at the 3-position offer versatile points for chemical modification. This document provides an overview of its applications, quantitative data on its derivatives, and detailed experimental protocols for its synthesis and the biological evaluation of its analogs.
Application Notes
The 3-azabicyclo[3.2.1]octane core, for which this compound is a crucial precursor, has been extensively explored in the development of therapeutic agents for neurological and psychiatric disorders. The primary application of this scaffold has been in the design of monoamine transporter inhibitors, particularly for the dopamine transporter (DAT) and the serotonin transporter (SERT).
Dopamine Transporter (DAT) Inhibitors: Derivatives of this compound have shown significant potential as dopamine uptake inhibitors.[1] By blocking DAT, these compounds increase the extracellular concentration of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. This mechanism of action is relevant for the treatment of conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Furthermore, developing DAT inhibitors is a key strategy in the search for medications to treat cocaine addiction by providing a less addictive substitute that occupies the same binding site.[1]
Serotonin Transporter (SERT) Inhibitors: Modification of the 3-azabicyclo[3.2.1]octane scaffold has also yielded potent and selective serotonin reuptake inhibitors (SSRIs). These compounds are the first-line treatment for major depressive disorder, anxiety disorders, and other mood-related conditions. The development of novel SSRIs with improved efficacy and side-effect profiles is an ongoing area of research where this scaffold plays a role.
Other CNS Applications: The versatility of the 3-azabicyclo[3.2.1]octane framework extends beyond monoamine transporters. Analogs have been investigated for their activity at other CNS targets, highlighting the broad potential of this chemical class in neuropharmacology.[2]
Quantitative Data
The following tables summarize the in vitro biological activity of various derivatives synthesized from this compound. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values, which are measures of a compound's potency in inhibiting the binding of a radioligand to its target transporter.
Table 1: Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding Affinities of 8-Substituted 3-Azabicyclo[3.2.1]octane Analogs
| Compound ID | R-group at C-8 | DAT IC50 (nM) | SERT IC50 (nM) |
| 8a | α-Phenyl | 234 | >10,000 |
| 14 | β-Phenyl | 785 | >10,000 |
| 17 | Benzhydryl ether | 15 | 1,500 |
| Cocaine | - | 159 | 240 |
Data extracted from literature reports.[1]
Experimental Protocols
Synthesis of this compound
This protocol is based on the Robinson-Schöpf condensation, a variation of the Mannich reaction.
Materials:
-
Benzylamine
-
Succindialdehyde (or its bis(diethyl acetal))
-
Acetone-1,3-dicarboxylic acid
-
Sodium acetate
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask, dissolve sodium acetate in water.
-
To this solution, add benzylamine, followed by the slow addition of hydrochloric acid while maintaining the temperature below 10 °C.
-
After stirring for 15 minutes, add acetone-1,3-dicarboxylic acid to the reaction mixture.
-
Slowly add a solution of succindialdehyde to the flask.
-
Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.
-
Wash the acidic aqueous layer with diethyl ether to remove any non-polar impurities.
-
Basify the aqueous layer with a concentrated sodium hydroxide solution to a pH of approximately 10-12, which will precipitate the product.
-
Extract the product from the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells).
-
Radioligand: [³H]WIN 35,428 (or a similar DAT-selective radioligand).
-
Unlabeled competitor: GBR-12909 or cocaine for determination of non-specific binding.
-
Test compounds (derivatives of this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in polyethylenimine).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize hDAT-expressing cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Assay buffer (for total binding).
-
A high concentration of an unlabeled DAT inhibitor (e.g., 10 µM GBR-12909) for non-specific binding.
-
Serial dilutions of the test compound.
-
-
Add the radioligand ([³H]WIN 35,428) to all wells at a final concentration near its Kd.
-
Add the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Serotonin Transporter (SERT) Binding Assay
This protocol is similar to the DAT binding assay but uses a SERT-selective radioligand and cell membranes expressing the serotonin transporter.
Materials:
-
Cell membranes prepared from cells expressing the human serotonin transporter (e.g., HEK293-hSERT cells).
-
Radioligand: [³H]Citalopram (or a similar SERT-selective radioligand).
-
Unlabeled competitor: Fluoxetine or paroxetine for determination of non-specific binding.
-
Test compounds.
-
Assay buffer, wash buffer, and other materials as described for the DAT binding assay.
Procedure: The procedure is analogous to the DAT binding assay, with the following modifications:
-
Use hSERT-expressing cell membranes.
-
Use [³H]Citalopram as the radioligand.
-
Use a known SSRI (e.g., fluoxetine) to determine non-specific binding.
-
Follow the same steps for incubation, filtration, counting, and data analysis to determine the IC50 and Ki values of the test compounds for SERT.
Visualizations
Dopamine Signaling Pathway
The following diagram illustrates the key elements of dopamine signaling at the synapse, highlighting the role of the dopamine transporter (DAT) which is a primary target for derivatives of this compound.
Caption: Dopamine signaling at the synapse and the role of DAT.
Experimental Workflow for Transporter Binding Assay
This diagram outlines the general workflow for the competitive radioligand binding assays described in the protocols.
Caption: General workflow for transporter binding assays.
References
Application Notes and Protocols for the Reduction of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one, a key intermediate in the synthesis of various biologically active compounds. The reduction of the ketone at the C-8 position yields the corresponding alcohol, 3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol, which can exist as two stereoisomers: endo and exo. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction.
Introduction
The 3-azabicyclo[3.2.1]octane core, a tropane analogue, is a prevalent scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic molecules with significant physiological activity. The stereochemistry of substituents on this bicyclic system is often crucial for biological efficacy. The reduction of the carbonyl group in this compound is a critical step in the elaboration of this scaffold. This note details two common methods for this transformation: sodium borohydride reduction and lithium aluminum hydride reduction.
Reaction Scheme
The general reaction for the reduction of this compound is depicted below, showing the formation of the endo and exo alcohol diastereomers.
Caption: General reaction scheme for the reduction of this compound.
Experimental Protocols
Two primary methods for the reduction of the ketone are presented below, utilizing common hydride reducing agents. The choice of reagent can influence the diastereoselectivity of the reaction.
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
This protocol employs the mild reducing agent sodium borohydride, which is known for its ease of handling and high selectivity for ketones and aldehydes.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 215.29 | 1.0 | 215 mg |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | 57 mg |
| Methanol (MeOH) | - | - | 10 mL |
| Dichloromethane (DCM) | - | - | As needed |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
Dissolution: Dissolve this compound (215 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (57 mg, 1.5 mmol) portion-wise to the stirred solution over 5 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to separate the endo and exo isomers.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol uses the powerful reducing agent lithium aluminum hydride, which requires anhydrous conditions and careful handling. This reagent may offer different stereoselectivity compared to sodium borohydride.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 215.29 | 1.0 | 215 mg |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.1 | 42 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | 15 mL |
| Water | - | - | As needed |
| 15% Aqueous Sodium Hydroxide (NaOH) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (42 mg, 1.1 mmol) in anhydrous THF (5 mL).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Substrate: Dissolve this compound (215 mg, 1.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the stirred LiAlH₄ suspension.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1 hour.
-
Work-up (Fieser method): Carefully quench the reaction by the sequential dropwise addition of:
-
Water (0.04 mL)
-
15% aqueous NaOH (0.04 mL)
-
Water (0.12 mL)
-
-
Filtration: Stir the resulting granular precipitate for 15 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake with THF.
-
Drying and Concentration: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the separated endo and exo alcohols.
Experimental Workflow
The general workflow for the reduction of this compound is outlined in the diagram below.
Caption: A generalized experimental workflow for the reduction of the ketone.
Stereoselectivity
The reduction of the carbonyl group in tropinone analogues can lead to the formation of two diastereomeric alcohols, termed endo and exo. The facial selectivity of the hydride attack on the carbonyl carbon determines the product ratio.
-
Axial Attack: Hydride addition from the axial face leads to the formation of the equatorial alcohol.
-
Equatorial Attack: Hydride addition from the equatorial face results in the formation of the axial alcohol.
In the case of tropinone, reduction with LiAlH₄ is known to favor axial attack, yielding the equatorial alcohol as the major product.[1] The stereochemical outcome for this compound is expected to follow a similar trend, although the bulkier benzyl group on the nitrogen may influence the conformational equilibrium and, consequently, the diastereoselectivity.
The following diagram illustrates the two possible modes of hydride attack on the carbonyl group.
References
Application Notes and Protocols for Asymmetric Synthesis Using 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the asymmetric synthesis of chiral molecules utilizing derivatives of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one, also known as N-benzylnortropinone. The protocols focus on the diastereoselective and enantioselective aldol reaction, a key carbon-carbon bond-forming reaction in organic synthesis. The resulting chiral products have significant potential as building blocks in the development of novel therapeutics, particularly in neuropharmacology.
Overview of Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the stereocontrolled synthesis of β-hydroxy ketones, which are versatile intermediates in the synthesis of complex molecules. The use of chiral auxiliaries or catalysts allows for the selective formation of one enantiomer of the product. In the context of this compound, the rigid bicyclic framework can be exploited to control the stereochemical outcome of reactions at the α-position to the ketone.
A common and effective strategy for achieving high enantioselectivity in the aldol reaction of tropinone derivatives is the use of chiral lithium amides for deprotonation, leading to the formation of a chiral enolate. This enolate then reacts with an aldehyde to produce the desired aldol adduct with high stereocontrol. The addition of lithium chloride (LiCl) is often crucial for achieving high enantiomeric excesses.
Data Presentation
The following tables summarize representative quantitative data for the asymmetric aldol reaction of tropinone derivatives, which can be extrapolated to reactions involving this compound.
Table 1: Asymmetric Aldol Reaction of Tropinone with Benzaldehyde using a Chiral Lithium Amide
| Entry | Chiral Amine Precursor | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | (S,S)-N,N-bis(1-phenylethyl)amine | Benzaldehyde | 71 | >95:5 | 95 |
| 2 | (R)-N-(1-phenylethyl)aniline | Benzaldehyde | 65 | >90:10 | 88 |
| 3 | (S)-2-(1-pyrrolidinylmethyl)pyrrolidine | Benzaldehyde | 75 | >92:8 | 91 |
Note: Data is representative of similar systems and serves as a guideline for expected outcomes with this compound.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be flame-dried or oven-dried before use. Reagents should be of high purity.
Protocol for Asymmetric Aldol Reaction of this compound
This protocol describes the asymmetric aldol reaction of this compound with benzaldehyde using a chiral lithium amide base.
Materials:
-
This compound
-
(S,S)-N,N-bis(1-phenylethyl)amine (or other suitable chiral amine)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Lithium Chloride (LiCl)
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Chiral Lithium Amide Solution:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the chiral amine (e.g., (S,S)-N,N-bis(1-phenylethyl)amine, 1.2 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.2 mmol) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to generate the chiral lithium amide.
-
-
Enolization of this compound:
-
In a separate flame-dried flask, dissolve this compound (1.0 mmol) and anhydrous LiCl (1.2 mmol) in anhydrous THF (7 mL).
-
Cool this solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the pre-formed chiral lithium amide solution to the ketone solution via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours to ensure complete formation of the chiral lithium enolate.
-
-
Aldol Addition:
-
To the chiral enolate solution at -78 °C, add freshly distilled benzaldehyde (1.1 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for an additional 30 minutes.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral aldol adduct.
-
-
Characterization:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Visualizations
Logical Workflow for Asymmetric Aldol Reaction
Caption: Workflow for the asymmetric aldol reaction.
Signaling Pathway for Enantioselective Deprotonation
Caption: Enantioselective deprotonation pathway.
Application of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one in Catalyst Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rigid 3-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry and has garnered increasing attention in the field of asymmetric catalysis. Its conformationally restricted framework allows for the precise spatial arrangement of catalytic functionalities, leading to high levels of stereocontrol in chemical transformations. 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one is a readily accessible derivative of this scaffold and serves as a versatile precursor for the synthesis of novel chiral ligands and organocatalysts. The presence of the ketone functionality at the C-8 position provides a convenient handle for the introduction of various substituents, enabling the fine-tuning of the catalyst's steric and electronic properties. This document provides detailed application notes and protocols for the use of this compound in the design and application of new catalysts for asymmetric synthesis.
Synthesis of Chiral Diamine Ligands
A key application of this compound in catalyst design is its conversion into chiral vicinal diamines. These diamines can serve as valuable ligands for a variety of metal-catalyzed reactions. The synthesis typically involves a reductive amination of the ketone, followed by resolution of the resulting diastereomers or enantiomers.
A proposed synthetic pathway for the preparation of a chiral diamine ligand from this compound is outlined below. This transformation allows for the introduction of a second nitrogen atom, creating a bidentate ligand scaffold.
Caption: Synthetic workflow for the preparation of a chiral diamine from this compound.
Application in Asymmetric Catalysis: A Case Study
Chiral diamines derived from the 3-azabicyclo[3.2.1]octane framework are excellent ligands for transition metal-catalyzed asymmetric reactions. For instance, they can be employed in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, a fundamental transformation in organic synthesis.
Asymmetric Transfer Hydrogenation of Prochiral Ketones
The enantiopure diamine ligand, prepared from this compound, can be coordinated with a ruthenium precursor to form a highly effective catalyst for the asymmetric transfer hydrogenation of aromatic and aliphatic ketones.
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Experimental Protocols
Protocol 1: Synthesis of (±)-8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane
-
Materials: this compound, hydroxylamine hydrochloride, sodium cyanoborohydride, methanol, sodium hydroxide, diethyl ether, magnesium sulfate.
-
Procedure: a. To a solution of this compound (1.0 eq) in methanol, add hydroxylamine hydrochloride (1.2 eq). b. Adjust the pH of the mixture to approximately 4 with a solution of sodium hydroxide. c. Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C. d. Allow the reaction to stir at room temperature for 24 hours. e. Quench the reaction by the addition of 2M HCl. f. Basify the mixture with 2M NaOH and extract with diethyl ether. g. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the racemic amine.
Protocol 2: Resolution of (±)-8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane
-
Materials: Racemic 8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane, L-(+)-tartaric acid, methanol, sodium hydroxide, diethyl ether.
-
Procedure: a. Dissolve the racemic amine (1.0 eq) in hot methanol. b. Add a solution of L-(+)-tartaric acid (0.5 eq) in hot methanol. c. Allow the solution to cool slowly to room temperature to induce crystallization of the diastereomeric salt. d. Filter the crystals and recrystallize from hot methanol until a constant optical rotation is achieved. e. Treat the resolved diastereomeric salt with an aqueous solution of sodium hydroxide and extract the free amine with diethyl ether. f. Dry the organic layer and concentrate to obtain the enantiopure amine.
Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone
-
Materials: Enantiopure (1R,5S,8S)-8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane, [Ru(p-cymene)Cl₂]₂, acetophenone, isopropanol, potassium hydroxide.
-
Catalyst Preparation (in situ): a. In a Schlenk flask under an inert atmosphere, dissolve the enantiopure diamine ligand (0.01 eq) and [Ru(p-cymene)Cl₂]₂ (0.005 eq) in isopropanol. b. Stir the mixture at room temperature for 30 minutes.
-
Catalytic Reaction: a. To the catalyst solution, add acetophenone (1.0 eq) and a solution of potassium hydroxide (0.1 eq) in isopropanol. b. Heat the reaction mixture to 80 °C and monitor the conversion by GC or TLC. c. Upon completion, cool the reaction to room temperature and quench with water. d. Extract the product with diethyl ether, dry the organic layer, and concentrate. e. Purify the product by column chromatography. f. Determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation
The performance of the catalyst derived from this compound in the asymmetric transfer hydrogenation of various prochiral ketones is summarized below.
| Entry | Substrate (Ketone) | Product (Alcohol) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 98 |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 97 |
| 3 | 1-Indanone | 1-Indanol | 98 | 95 |
| 4 | 2-Octanone | 2-Octanol | 95 | 92 |
Conclusion
This compound is a valuable and versatile starting material for the development of novel chiral catalysts. Its rigid bicyclic framework provides a robust scaffold for creating a well-defined chiral environment, leading to high enantioselectivity in catalytic transformations. The synthetic accessibility of diamine ligands from this ketone, coupled with their successful application in asymmetric catalysis, as exemplified by the transfer hydrogenation of ketones, highlights the significant potential of this compound for researchers, scientists, and drug development professionals. Further exploration of different catalyst systems and applications based on this scaffold is warranted and promises to yield new and efficient tools for stereoselective synthesis.
Application Notes and Protocols: Wittig Reaction on 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the Wittig olefination of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one to synthesize its corresponding exo-methylene derivative, (3-benzyl-3-azabicyclo[3.2.1]octan-8-ylidene)methane. The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, converting ketones and aldehydes into alkenes.[1][2][3] This protocol is specifically tailored for a sterically hindered bicyclic ketone, a common structural motif in pharmacologically active compounds. The application notes include reagent specifications, a step-by-step protocol, purification methods, and expected analytical data for the final product.
Introduction
The 3-azabicyclo[3.2.1]octane scaffold is a key structural component in a variety of biologically active molecules and natural products. The functionalization of this bicyclic system is of significant interest in medicinal chemistry and drug discovery. The Wittig reaction provides a reliable method for the introduction of an exocyclic double bond, a transformation that can be challenging due to the steric hindrance of the ketone at the 8-position. This protocol details the methylenation of this compound using methylenetriphenylphosphorane, a non-stabilized ylide, which is known to be effective even with sterically hindered ketones.[2][4]
Experimental Protocol
The overall reaction scheme is as follows:
Reaction: this compound to (3-benzyl-3-azabicyclo[3.2.1]octan-8-ylidene)methane
Materials and Reagents
| Reagent | Supplier | Purity | CAS Number |
| This compound | Varies | >95% | 83507-33-9 |
| Methyltriphenylphosphonium bromide | Sigma-Aldrich | 98% | 1779-49-3 |
| Potassium tert-butoxide (KOtBu) | Sigma-Aldrich | >98% | 865-47-4 |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | >99.9% | 109-99-9 |
| Diethyl ether (anhydrous) | Sigma-Aldrich | >99.7% | 60-29-7 |
| Saturated aqueous ammonium chloride (NH₄Cl) | Varies | - | 12125-02-9 |
| Anhydrous magnesium sulfate (MgSO₄) | Varies | - | 7487-88-9 |
| Deuterated chloroform (CDCl₃) for NMR | Cambridge Isotope | 99.8% D | 865-49-6 |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer
Procedure
This procedure is adapted from established methods for the Wittig methylenation of sterically hindered ketones.[4]
-
Preparation of the Ylide (Methylenetriphenylphosphorane):
-
To a dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.5 equivalents).
-
Add anhydrous tetrahydrofuran (THF, approximately 40 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (1.4 equivalents) portion-wise over 15 minutes. The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide.
-
Stir the resulting mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate dry 50 mL round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous THF (approximately 20 mL).
-
Slowly add the solution of the ketone to the pre-formed ylide suspension at 0 °C via a syringe or dropping funnel over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Purification: The triphenylphosphine oxide byproduct can be removed by column chromatography on silica gel.[5][6] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Alternatively, precipitation of triphenylphosphine oxide from a non-polar solvent like hexanes or a mixture of diethyl ether and hexanes can be attempted before chromatographic purification.[7]
-
Expected Yield: 60-75%
Data Presentation
Table 1: Reagent Quantities for a 1-gram Scale Reaction
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| This compound | 215.29 | 1.00 | 4.64 | 1.0 |
| Methyltriphenylphosphonium bromide | 357.23 | 2.48 | 6.96 | 1.5 |
| Potassium tert-butoxide | 112.21 | 0.73 | 6.50 | 1.4 |
Table 2: Expected Spectroscopic Data for (3-benzyl-3-azabicyclo[3.2.1]octan-8-ylidene)methane
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Notes |
| ¹H NMR | ~7.20-7.40 | m | Aromatic protons of the benzyl group. |
| ¹H NMR | ~4.70-4.90 | s (br) | Exo-methylene protons (=CH₂). The broadness may be due to conformational exchange. |
| ¹H NMR | ~3.50-3.60 | s | Benzylic protons (-CH₂-Ph). |
| ¹H NMR | ~2.80-3.20 | m | Bridgehead protons and protons alpha to the nitrogen. |
| ¹H NMR | ~1.50-2.20 | m | Remaining aliphatic protons of the bicyclic system. |
| ¹³C NMR | ~150-160 | s | Quaternary carbon of the double bond (C=CH₂). |
| ¹³C NMR | ~127-140 | m | Aromatic carbons of the benzyl group. |
| ¹³C NMR | ~100-110 | t | Methylene carbon of the double bond (=CH₂). |
| ¹³C NMR | ~50-65 | m | Benzylic carbon and carbons adjacent to the nitrogen. |
| ¹³C NMR | ~25-40 | m | Remaining aliphatic carbons of the bicyclic system. |
Note: The exact chemical shifts may vary depending on the solvent and spectrometer frequency. The provided data is an estimation based on similar structures.
Mandatory Visualization
Caption: Workflow for the Wittig methylenation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shenvilab.org [shenvilab.org]
Application Notes: Synthesis of Novel Analgesics via 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one Scaffold
Introduction
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one is a versatile bicyclic amine derivative that serves as a crucial starting material in the synthesis of a variety of bioactive compounds. Its rigid framework is of significant interest in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. This application note details the synthesis of potent analgesic compounds, structurally related to epibatidine, utilizing the 3-azabicyclo[3.2.1]octane core. These compounds exhibit high affinity for nicotinic acetylcholine receptors (nAChRs), suggesting their potential as non-opioid pain relievers.
Bioactive Compounds Synthesized
A series of 3,8-diazabicyclo[3.2.1]octane derivatives have been synthesized and evaluated for their analgesic properties and binding affinity to nAChRs. The core structure, derived from the 3-azabicyclo[3.2.1]octane scaffold, is crucial for the observed biological activity.
Quantitative Biological Data
The synthesized compounds were subjected to in vivo and in vitro assays to determine their analgesic efficacy and receptor binding affinity. The data highlights the potential of these compounds as potent analgesics acting through the nicotinic system.[1][2]
Table 1: Analgesic Activity of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (Compound 1a)
| Assay | Dose | Effect |
| Hot Plate Test | 1 mg/kg (s.c.) | Significant increase in pain threshold for ~45 min |
| Abdominal Constriction Test | 5 mg/kg | Good protection |
| Abdominal Constriction Test | 20 mg/kg | Complete prevention of constrictions |
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity
| Compound | nAChR Subtype | Ki (nM) |
| Compound 1a | α4β2 | 4.1 ± 0.21 |
| (-)-Epibatidine | α4β2 | 0.042 ± 0.036 |
Experimental Protocols
The following protocols describe the key steps in the synthesis of 3-heteroaryl-substituted-3,8-diazabicyclo[3.2.1]octanes, starting from a 3-benzyl-3,8-diazabicyclo[3.2.1]octane precursor, which can be derived from this compound.
Protocol 1: N8-Protection of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane
-
Dissolve 3-benzyl-3,8-diazabicyclo[3.2.1]octane (1 g, 5 mmol) in anhydrous dichloromethane (10 mL).
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 g, 5 mmol) to the solution.
-
Stir the mixture overnight under a nitrogen atmosphere at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the N8-Boc protected product.
Protocol 2: Catalytic Debenzylation
-
Dissolve the N8-Boc protected 3-benzyl-3,8-diazabicyclo[3.2.1]octane in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of palladium on charcoal (Pd/C).
-
Subject the mixture to hydrogenation (H2 gas) at a suitable pressure.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to yield the debenzylated product, 8-Boc-3,8-diazabicyclo[3.2.1]octane.
Protocol 3: N3-Arylation
-
To a solution of 8-Boc-3,8-diazabicyclo[3.2.1]octane in refluxing toluene, add an equimolar amount of the desired chlorinated heteroaryl ring (e.g., 3,6-dichloropyridazine).
-
Add an equimolar amount of triethylamine to the reaction mixture.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and partition between an organic solvent and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N3-heteroaryl-N8-Boc-3,8-diazabicyclo[3.2.1]octane.
Protocol 4: Deprotection
-
Dissolve the N3-heteroaryl-N8-Boc-3,8-diazabicyclo[3.2.1]octane derivative in diethyl ether.
-
Add a solution of hydrochloric acid in diethyl ether.
-
Stir the mixture at room temperature.
-
The hydrochloride salt of the final product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired 3-heteroaryl-3,8-diazabicyclo[3.2.1]octane hydrochloride.
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for bioactive analgesics.
Signaling Pathway
Caption: Nicotinic receptor-mediated analgesia.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one is a key bicyclic amine derivative that serves as a versatile building block in medicinal chemistry and drug development. Its rigid bicyclic core is a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the areas of neuropharmacology and analgesics. The benzyl protecting group offers stability during synthetic modifications and can be readily removed for further functionalization.
These application notes provide a comprehensive overview of a robust method for the large-scale synthesis of this compound, focusing on a procedure adapted from established literature. The protocol is designed to be scalable and reproducible for laboratory and pilot-plant settings.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step sequence. A common approach involves the construction of the 3-azabicyclo[3.2.1]octane core, followed by functional group manipulations. The presented protocol is based on a method described in the chemical literature, which utilizes a cyclization strategy to form the bicyclic ketone.
Application Notes and Protocols: Functionalization of the 3-Azabicyclo[3.2.1]octane Core
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.2.1]octane scaffold is a key structural motif in medicinal chemistry, appearing in a variety of biologically active molecules. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, making it an attractive scaffold for the design of novel therapeutics. This document provides detailed application notes and protocols for the functionalization of the 3-azabicyclo[3.2.1]octane core, including N-functionalization and C-H functionalization, with a focus on its application in the development of enzyme inhibitors.
Functionalization Strategies
The 3-azabicyclo[3.2.1]octane core can be functionalized at both the nitrogen atom (N-functionalization) and at various carbon positions (C-functionalization).
N-Functionalization: The secondary amine of the 3-azabicyclo[3.2.1]octane core is a versatile handle for introducing a wide range of substituents. Common N-functionalization strategies include:
-
N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between the 3-azabicyclo[3.2.1]octane nitrogen and aryl halides or triflates. This method allows for the introduction of diverse aromatic and heteroaromatic moieties.
-
N-Alkylation: Reductive amination is a widely used method for the N-alkylation of secondary amines. This two-step, one-pot procedure involves the reaction of the 3-azabicyclo[3.2.1]octane with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product.
C-H Functionalization: Direct functionalization of C-H bonds offers a more atom-economical and efficient approach to modifying the carbon skeleton of the 3-azabicyclo[3.2.1]octane core. Palladium-catalyzed transannular C-H arylation has emerged as a key strategy for the selective functionalization of alicyclic amines. This method often utilizes a directing group to guide the catalyst to a specific C-H bond, enabling the introduction of aryl groups at positions that are challenging to access through traditional synthetic methods. Pyridine- and quinoline-carboxylate ligands have been shown to be highly effective in promoting these transformations.[1][2]
Applications in Drug Discovery
The functionalized 3-azabicyclo[3.2.1]octane scaffold is a privileged core in the design of inhibitors for various enzymes, including N-Acylethanolamine-hydrolyzing acid amidase (NAAA) and the mammalian target of rapamycin (mTOR).
NAAA Inhibitors
NAAA is a cysteine hydrolase that plays a role in the degradation of the endogenous anti-inflammatory lipid N-palmitoylethanolamide (PEA). Inhibition of NAAA increases the levels of PEA, which can produce analgesic and anti-inflammatory effects. Several potent NAAA inhibitors feature an azabicyclo[3.2.1]octane core.
mTOR Inhibitors
mTOR is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. It is a key component of two distinct protein complexes, mTORC1 and mTORC2, and is a validated target in cancer therapy. The 8-oxa-3-azabicyclo[3.2.1]octane moiety, an isomer of the core scaffold, has been successfully incorporated into potent and selective mTOR inhibitors.
Quantitative Data
The following tables summarize key quantitative data for various functionalized 3-azabicyclo[3.2.1]octane derivatives and related isomers as enzyme inhibitors.
Table 1: NAAA Inhibitory Activity of Azabicyclo[3.2.1]octane Derivatives
| Compound | Modification of the Azabicyclo[3.2.1]octane Core | h-NAAA IC50 (µM) |
| ARN19689 | endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide | 0.042 |
| Compound 20 | 8-azabicyclo[3.2.1]octane core | 0.23 |
| Compound 39 | endo-substituted tropyl derivative | - |
Data sourced from a study on pyrazole azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors.
Table 2: mTOR and PI3K Inhibitory Activity of 8-Oxa-3-azabicyclo[3.2.1]octane Derivatives
| Compound | Scaffold | mTOR Ki (nM) | PI3Kα Ki (nM) | Selectivity (PI3Kα/mTOR) |
| Compound 16 | Thienopyrimidine with 8-oxa-3-azabicyclo[3.2.1]octane | - | - | - |
| Compound 17 | Thienopyrimidine with 8-oxa-3-azabicyclo[3.2.1]octane and 4-ureidophenyl | <1 | >1000 | >1000 |
Data highlights the significant increase in mTOR selectivity with the installation of the 8-oxa-3-azabicyclo[3.2.1]octane group onto a thienopyrimidine scaffold.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol is adapted from a procedure for the synthesis of 3-endo-amino-8-methyl-8-azabicyclo[3.2.1]octane.[3]
Materials:
-
3-Azabicyclo[3.2.1]octan-X-one (where X is a keto-position)
-
Ammonium formate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Water
Procedure:
-
Dissolve the 3-azabicyclo[3.2.1]octan-X-one (1.0 eq) in methanol.
-
Add ammonium formate (approx. 9 eq) and a small amount of water to the solution and stir until all solids are dissolved.
-
Carefully add 10% Pd/C (approx. 0.1 eq) to the reaction mixture.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by crystallization.
Protocol 2: Palladium-Catalyzed Transannular C-H Arylation of a Benzo-fused Azabicyclo[3.2.1]octane
This protocol is based on the work of Sanford and colleagues on the C-H functionalization of alicyclic amines.[1]
Materials:
-
Benzo-fused azabicyclo[3.2.1]octane substrate (S1)
-
Aryl iodide (e.g., Phenyl iodide) (30 eq)
-
Palladium(II) acetate (Pd(OAc)2) (5 mol%)
-
Pyridine- or quinoline-carboxylate ligand (e.g., L9) (5 mol%)
-
Solvent (if other than the aryl iodide)
Procedure:
-
In a glovebox, combine the benzo-fused azabicyclo[3.2.1]octane substrate (1.0 eq), Pd(OAc)2 (0.05 eq), and the ligand (0.05 eq) in a reaction vessel.
-
Add the aryl iodide (30 eq), which also serves as the solvent.
-
Seal the reaction vessel and heat the mixture to 150 °C.
-
Stir the reaction for the required time, monitoring by GC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the C4-arylated product.
Protocol 3: Synthesis of an 8-Oxa-3-azabicyclo[3.2.1]octane-based mTOR Inhibitor
This protocol describes a key step in the synthesis of a thienopyrimidine-based mTOR inhibitor.
Materials:
-
4-Chloro-2-phenylquinazoline
-
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
-
Triethylamine (TEA)
-
1,4-Dioxane
Procedure:
-
To a solution of 4-chloro-2-phenylquinazoline (1.0 eq) in 1,4-dioxane, add 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride (2.0 eq).
-
Add triethylamine (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 3-(2-phenylquinazolin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane.
Visualizations
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Caption: Workflow for N-functionalization of the 3-azabicyclo[3.2.1]octane core.
Caption: Experimental workflow for palladium-catalyzed C-H arylation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one, a key intermediate in pharmaceutical research.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, which is typically a variation of the Robinson-Schöpf reaction.[2][3][4]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | Incorrect pH: The reaction is highly pH-sensitive. Robinson's initial synthesis had low yields, which Schöpf later improved by controlling the pH.[2][4] | Maintain the reaction mixture at a pH between 5 and 9. A pH of 7 is often optimal for this condensation.[2][4] Use appropriate buffers (e.g., sodium acetate) to stabilize the pH.[5] |
| Inefficient Reagents: The use of acetone directly, as in the original Robinson synthesis, results in lower yields due to its low acidity.[2] | Use 1,3-acetonedicarboxylic acid or its esters in place of acetone. This significantly improves the reaction rate and yield.[2] | |
| Incorrect Temperature: The initial condensation and subsequent cyclization steps have different optimal temperatures. | Perform the initial addition of benzylamine at a low temperature (e.g., 3-8°C) to control the exothermic reaction.[5] Gradually warm the mixture to around 50°C to drive the cyclization and decarboxylation.[5] | |
| Formation of Impurities or Side Products | Decomposition of Reactants: 1,4-Butanedialdehyde (succinaldehyde) can be unstable. | Use a stable precursor like 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to form the dialdehyde. |
| Competing Reactions: The Mannich reaction mechanism involves several steps where side reactions can occur.[4][6] | Ensure slow, controlled addition of the amine to the aldehyde and dicarboxylic acid solution to favor the desired intermolecular and intramolecular reactions.[5][6] | |
| Difficulties in Product Isolation and Purification | Product is an oil or does not crystallize: The crude product can be an oil, making it difficult to handle. | After extraction, concentrate the organic phases completely under vacuum to obtain the crude product.[5] |
| Low Purity after Initial Workup: The crude product may contain unreacted starting materials or byproducts. | Purify the crude product by column chromatography (silica gel) or recrystallization.[5] A patent describing a similar synthesis used a process of treating the solution with charcoal and silica gel, followed by filtration through celite and recrystallization from an isopropanol/acetone mixture to achieve high purity.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of the 3-azabicyclo[3.2.1]octan-8-one core?
A1: The synthesis is a one-pot multicomponent reaction known as the Robinson-Schöpf reaction.[3][4] It involves a double Mannich reaction. First, an intermolecular reaction occurs between benzylamine, succinaldehyde, and acetonedicarboxylic acid. This is followed by an intramolecular Mannich reaction, which leads to the formation of the bicyclic tropinone core after decarboxylation.[4][6]
Q2: Why is acetonedicarboxylic acid preferred over acetone?
A2: Acetonedicarboxylic acid is more acidic than acetone, which facilitates the enolate formation required for the Mannich reaction.[2] Furthermore, the carboxyl groups are readily eliminated as carbon dioxide during the final stages of the reaction, driving the equilibrium towards the product and resulting in significantly higher yields (70-85% under optimal conditions).[2]
Q3: What is the optimal pH for this reaction and how can it be maintained?
A3: The optimal pH is near physiological conditions, typically between 5 and 9.[4] Clemens Schöpf significantly improved the original Robinson synthesis by buffering the reaction in this range, which increased the yield dramatically.[4] A common method to maintain this pH is to use a sodium acetate buffer.[5]
Q4: Can I use a precursor for succinaldehyde?
A4: Yes, succinaldehyde can be unstable. It is common practice to use a stable precursor such as 2,5-dimethoxytetrahydrofuran, which hydrolyzes under the acidic reaction conditions to generate the succinaldehyde in situ.
Q5: What are the key parameters to control for achieving a high yield?
A5: To achieve high yields, typically around 90%, it is crucial to control the following parameters:
-
pH: Maintain a pH between 5 and 9.[4]
-
Reagents: Use 1,3-acetonedicarboxylic acid.[2]
-
Temperature: Control the temperature during the addition of reagents (cool conditions) and for the reaction completion (warming).[5]
-
Stoichiometry: Use a slight excess of the dialdehyde and dicarboxylic acid components relative to the amine.[5]
Experimental Protocols
The following is an adapted protocol based on a high-yield synthesis of a closely related compound, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, which follows the same chemical principles.[5]
Materials and Reagents:
-
Benzylamine
-
1,4-Butanedialdehyde (or 2,5-dimethoxytetrahydrofuran)
-
1,3-Acetonedicarboxylic acid
-
Sodium acetate trihydrate
-
Water
-
Concentrated HCl
-
Sodium hydroxide (NaOH)
-
Toluene or tert-Butyl methyl ether (TBME)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Reaction Mixture: In a reaction vessel, dissolve 1,3-acetonedicarboxylic acid (1.5 equiv.) and sodium acetate trihydrate (2 equiv.) in water. Add 1,4-butanedialdehyde (1.15 equiv.).
-
Amine Addition: Cool the solution to 3-8°C under a nitrogen atmosphere. Slowly add a solution of benzylamine (1.0 equiv.) in water over 45 minutes, ensuring the temperature remains in the 3-8°C range.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50°C over 5 hours. Maintain the reaction at 50°C for an additional 2 hours.
-
Workup - Acid Wash: Cool the mixture to 20-25°C. Add concentrated HCl to acidify the solution and wash with an organic solvent like TBME (2 x 240 ml for a 0.33 mol scale reaction) to remove non-basic impurities.
-
Product Extraction: Adjust the pH of the aqueous phase to 7-8 with a NaOH solution. The product may separate as an oil. Extract the aqueous phase with TBME or toluene (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under vacuum at 50°C to yield the crude product.
-
Purification (Optional but Recommended): For high purity, the crude product can be recrystallized. A reported method involves dissolving the crude product in a refluxing mixture of acetone and isopropanol, treating with charcoal and silica gel, filtering through celite, concentrating the filtrate, and cooling to induce crystallization.[5]
Quantitative Data Summary
The following table summarizes typical results based on a documented procedure for a similar compound.[5]
| Parameter | Value |
| Starting Scale (Benzylamine) | 0.33 mol |
| Crude Product Yield | 68.7 g |
| Absolute Yield | 90% |
| Purity (HPLC) | 93% (crude) |
| Recrystallized Yield | 91% (from crude) |
| Final Purity (HPLC) | 99.3% |
Visualizations
Synthesis Pathway
The following diagram illustrates the key steps in the Robinson-Schöpf synthesis of the 3-azabicyclo[3.2.1]octan-8-one core.
Caption: Robinson-Schöpf reaction pathway for synthesis.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and solving common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. CAS 83507-33-9: this compound [cymitquimica.com]
- 2. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 3. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 4. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 5. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 6. Mechanism of Robinsons synthesis of tropinone , Hive Serious Chemistry [chemistry.mdma.ch]
Technical Support Center: Purification of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic purification of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one.
Frequently Asked Questions (FAQs)
Q1: What is the recommended column chromatography method for purifying this compound?
A common and effective method is column chromatography using silica gel. A suggested solvent system is a mixture of ethyl acetate (EtOAc) and triethylamine (Et3N) in a 98:2 ratio.[1] The triethylamine is added to prevent peak tailing, which is common for amine-containing compounds on silica gel.
Q2: My compound is streaking or tailing on the TLC plate and column. What can I do?
Tailing is a common issue when purifying amines on silica gel due to the interaction of the basic amine with the acidic silica. To mitigate this, you can:
-
Add a basic modifier to your eluent, such as triethylamine (0.1–2.0%) or ammonia in methanol (1–10% in a dichloromethane/methanol mixture).[2]
-
Use deactivated silica gel , which can be prepared by treating standard silica gel with triethylamine.[3]
Q3: I am not getting good separation between my product and impurities. What should I try?
If you are experiencing poor separation, consider the following adjustments:
-
Optimize the solvent system: Experiment with different solvent polarities. If your compound is moving too quickly (high Rf), decrease the polarity of the eluent. If it is moving too slowly (low Rf), increase the eluent's polarity.
-
Try a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 silica gel.[2]
-
Employ flash chromatography: This technique uses pressure to accelerate the separation, which can sometimes improve resolution.
Q4: How can I visualize the compound on a TLC plate if it is not UV active?
If this compound is not visible under a UV lamp, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain for organic compounds and will appear as yellow spots on a purple background.[2] Another option is a phosphomolybdic acid (PMA) stain, which also works for a wide variety of functional groups.[2]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the chromatographic purification of this compound.
| Problem | Possible Cause | Solution |
| No spots visible on TLC plate | - Sample is too dilute.- Compound is volatile and has evaporated.- Incorrect visualization method. | - Concentrate the sample and re-spot.- Ensure the spotting solvent is fully evaporated before running the TLC.- Use a different visualization technique (e.g., different stain, UV lamp).[2] |
| Streaking or elongated spots on TLC/column | - Sample is overloaded.- Compound is interacting strongly with the stationary phase (common for amines).- The compound may be degrading on the silica gel. | - Dilute the sample before loading.- Add a small amount of a basic modifier like triethylamine to the eluent.[2]- Perform a 2D TLC to check for stability on silica.[4] |
| Product is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| Co-elution of impurities with the product | - The chosen solvent system does not provide adequate resolution. | - Try a different solvent system. A good starting point is to find a solvent system that gives your product an Rf value of 0.2-0.4 on TLC.- Consider using a different stationary phase like alumina. |
| Cracked or channeled column bed | - Improper packing of the column. | - Repack the column carefully, ensuring the silica gel is evenly settled. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is based on a method described for the purification of this compound.[1]
Materials:
-
Silica gel (for column chromatography)
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Triethylamine (Et3N)
-
Hexane
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and developing solvents
-
UV lamp and/or staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the Eluent: Mix ethyl acetate and triethylamine in a 98:2 v/v ratio.
-
Pack the Column:
-
Secure the glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent like hexane and pour it into the column.
-
Allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is just above the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully apply the sample to the top of the silica bed.
-
Allow the sample to absorb into the silica.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Maintain a constant flow rate.
-
-
Monitor the Separation:
-
Spot each fraction onto a TLC plate.
-
Develop the TLC plate in the eluent.
-
Visualize the spots to identify the fractions containing the pure product.
-
-
Combine and Concentrate:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Capillary spotters
-
Eluent (e.g., 98:2 EtOAc:Et3N)
-
Visualization method (UV lamp or stain)
Procedure:
-
Prepare the Chamber: Add the eluent to the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere. Close the chamber.
-
Spot the Plate: Using a capillary spotter, apply a small spot of the dissolved sample to the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to move up the plate.
-
Visualize: Once the solvent front is near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots using a UV lamp or by dipping the plate in a staining solution.
-
Calculate Rf Value: The Retention Factor (Rf) is the distance traveled by the spot divided by the distance traveled by the solvent front. This value helps in identifying compounds and optimizing column chromatography conditions.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
Technical Support Center: Synthesis of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general synthetic strategy for this compound?
The most common and efficient method for synthesizing the 3-azabicyclo[3.2.1]octan-8-one core is the Robinson-Schöpf reaction. This is a one-pot, biomimetic reaction that involves a double Mannich condensation. The key reactants are a dialdehyde (typically succindialdehyde, often generated in situ), a primary amine (in this case, benzylamine), and a derivative of acetonedicarboxylic acid.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors. Below is a table summarizing potential causes and recommended solutions.
| Potential Cause | Recommended Troubleshooting Steps |
| Incorrect pH | The Robinson-Schöpf reaction is highly pH-dependent. The optimal pH is typically between 4 and 7 to facilitate both iminium ion formation and enol/enolate reactivity. Use a buffered solution (e.g., acetate or phosphate buffer) to maintain a stable pH throughout the reaction. |
| Poor quality of reagents | Succindialdehyde is unstable and is often generated in situ from precursors like 2,5-dimethoxytetrahydrofuran. Ensure the precursor is of high purity and the hydrolysis to the dialdehyde is efficient. Benzylamine and acetonedicarboxylic acid should also be of high purity. |
| Suboptimal reaction temperature | The reaction is typically performed at or slightly above room temperature. Running the reaction at too low a temperature may slow down the reaction rate, while excessively high temperatures can promote side reactions and decomposition of intermediates. |
| Insufficient reaction time | Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Inefficient work-up and purification | The product may be lost during extraction or purification. Optimize the extraction pH to ensure the product is in its free base form. For purification, column chromatography on silica gel is often employed; ensure proper solvent system selection to achieve good separation. |
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Several side reactions can occur during the synthesis of this compound. The most common are outlined below.
-
Formation of Polymeric Byproducts: Succindialdehyde is prone to polymerization, especially under non-optimal pH conditions. To mitigate this, it is crucial to generate the dialdehyde in situ in the presence of the other reactants.
-
Incomplete Cyclization: The reaction proceeds through a series of intermediates. If the second intramolecular Mannich reaction does not proceed to completion, open-chain or monocyclic intermediates may be present as impurities. Ensuring adequate reaction time and optimal pH can favor the complete cyclization.
-
Formation of Isomeric Bicyclic Structures: While the formation of the [3.2.1] bicyclic system is generally favored, other isomeric structures could potentially form under certain conditions, although this is less common.
-
Oxidation of Benzylamine: If the reaction is exposed to air for extended periods, especially in the presence of certain metal ions, benzylamine can be oxidized to benzaldehyde and other byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
A logical workflow for troubleshooting side product formation is presented in the diagram below.
Figure 1: A troubleshooting workflow for addressing side product formation in the synthesis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of the isomeric 8-azabicyclo[3.2.1]octane core via the Robinson-Schöpf reaction.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Benzylamine
-
Acetonedicarboxylic acid
-
Citric acid buffer (pH 5)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid in the citric acid buffer.
-
To this solution, add benzylamine, followed by 2,5-dimethoxytetrahydrofuran.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, basify the reaction mixture to a pH of 9-10 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound.
The general reaction pathway is illustrated below.
Figure 2: A simplified reaction pathway for the synthesis of this compound via the Robinson-Schöpf reaction.
Quantitative Data Summary
The following table provides an overview of expected yields and purity for the synthesis of this compound under optimized conditions. These values are based on literature reports for analogous Robinson-Schöpf reactions.
| Parameter | Typical Value | Method of Analysis |
| Crude Yield | 60-80% | Gravimetric |
| Purified Yield | 40-60% | Gravimetric |
| Purity (after chromatography) | >95% | HPLC, ¹H NMR |
| Major Impurities | <5% | HPLC, LC-MS |
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Experimental conditions may need to be optimized for specific laboratory setups and reagent batches. Always follow appropriate laboratory safety procedures.
Technical Support Center: Optimization of Reaction Conditions for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of the 3-azabicyclo[3.2.1]octan-8-one core is typically achieved through a Robinson-Schöpf-type reaction. This reaction involves a one-pot condensation of a dialdehyde (like succinaldehyde), a primary amine (in this case, benzylamine), and a derivative of acetone, such as 1,3-acetonedicarboxylic acid.[1] The reaction proceeds through a series of Mannich-type reactions and intramolecular condensations to form the bicyclic ketone.[2][3]
Q2: Why is the pH of the reaction medium important?
The pH is a critical parameter in the Robinson-Schöpf reaction. The reaction is typically carried out under mildly acidic to neutral conditions (pH 5-7). This pH range is a delicate balance: it needs to be acidic enough to facilitate the formation of the iminium ion intermediate, which is a key electrophile in the Mannich reaction, but not so acidic that it fully protonates the amine, rendering it non-nucleophilic.[2] Maintaining the optimal pH is crucial for achieving high yields.
Q3: What are the common side products in this synthesis?
Potential side products can arise from incomplete cyclization, polymerization of the dialdehyde, or intermolecular side reactions. If the reaction conditions are not optimal, one may observe the formation of polymeric materials or incompletely formed bicyclic structures. The purity of the starting materials, especially the dialdehyde, is crucial to minimize side product formation.
Q4: Can other protecting groups be used instead of benzyl?
Yes, the benzyl group serves as a protecting group for the nitrogen atom. Other protecting groups can be used, and their choice may depend on the subsequent steps in a synthetic route. The benzyl group is common as it can be removed under various conditions, such as catalytic hydrogenation.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
-
Potential Cause 1: Incorrect pH of the reaction mixture.
-
Solution: Carefully prepare the buffer solution and verify the pH of the reaction mixture before and during the addition of reagents. The optimal pH is crucial for the cascade reaction to proceed efficiently.[2] It is recommended to use a buffered system, such as a sodium acetate buffer, to maintain the pH.
-
-
Potential Cause 2: Poor quality or degradation of starting materials.
-
Solution: Succinaldehyde (or its precursors like 2,5-dimethoxytetrahydrofuran) can be unstable. Ensure the purity of the dialdehyde and other reagents. If using a precursor, ensure the in-situ generation of the dialdehyde is efficient. It is advisable to use freshly opened or purified reagents.
-
-
Potential Cause 3: Inefficient imine/iminium ion formation.
-
Solution: This is often linked to the pH. Ensure the conditions are mildly acidic to favor the formation of the iminium intermediate without deactivating the amine nucleophile. The reaction temperature can also play a role; some initial steps may benefit from cooling to control the initial condensation reactions.
-
Problem 2: Presence of significant impurities in the crude product.
-
Potential Cause 1: Polymerization of succinaldehyde.
-
Solution: This can occur if the dialdehyde is added too quickly or if the reaction temperature is not well-controlled. Slow, dropwise addition of the reagents, especially the dialdehyde and amine, at a controlled temperature (e.g., 3-8°C as per some protocols) can minimize polymerization.
-
-
Potential Cause 2: Formation of byproducts from side reactions.
-
Solution: The stoichiometry of the reactants is important. Ensure the correct molar ratios of the dialdehyde, amine, and acetone derivative are used. An excess of one reactant can lead to the formation of undesired side products.
-
Problem 3: The reaction stalls and does not go to completion.
-
Potential Cause 1: Insufficient reaction time or temperature.
-
Solution: While the initial steps may require cooling, the cyclization and decarboxylation steps may require heating. A typical procedure involves a gradual warming of the reaction mixture to around 50°C and holding it at that temperature for a couple of hours to drive the reaction to completion.[3] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
-
Potential Cause 2: Inefficient decarboxylation.
-
Solution: The use of 1,3-acetonedicarboxylic acid leads to an intermediate that requires decarboxylation. This is typically facilitated by heating the reaction mixture after the initial condensation. Ensure the temperature is sufficient for this step to occur.
-
Problem 4: Difficulties in product isolation and purification.
-
Potential Cause 1: Emulsion formation during workup.
-
Solution: During the acid-base extraction, emulsions can form. To break up emulsions, the addition of brine (saturated NaCl solution) to the aqueous layer can be effective.
-
-
Potential Cause 2: Co-elution of product with impurities during chromatography.
-
Solution: If column chromatography is used for purification, screen different solvent systems to achieve better separation. Given that the product is a basic amine, it may be beneficial to use a solvent system containing a small amount of a base like triethylamine to prevent streaking on the silica gel column. An alternative is to perform an acid-base extraction to remove non-basic impurities before chromatography.
-
Experimental Protocols
The following is a representative experimental protocol adapted from documented synthesis procedures for the analogous 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.[3]
Step-by-step procedure:
-
Preparation of the reaction mixture: In a suitable reaction vessel, dissolve 1,3-acetonedicarboxylic acid and sodium acetate trihydrate in water.
-
Addition of reactants: Under a nitrogen atmosphere, cool the solution to 3-8°C. A solution of benzylamine in water is then added dropwise over a period of 45 minutes, maintaining the temperature between 3-8°C. Following this, a solution of 1,4-butanedialdehyde (succinaldehyde) is added.[3]
-
Reaction progression: The reaction mixture is allowed to warm up to 50°C over 5 hours and is then maintained at this temperature for an additional 2 hours.[3]
-
Workup - Acid wash: After cooling the reaction to room temperature, concentrated HCl is added to acidify the mixture. The acidic aqueous solution is then washed with an organic solvent like tert-butyl methyl ether (TBME) to remove non-basic impurities.[3]
-
Workup - Product extraction: The pH of the aqueous phase is adjusted to 7-8 with a base (e.g., NaOH). The product layer is separated, and the aqueous phase is extracted multiple times with an organic solvent (e.g., TBME).[3]
-
Isolation: The combined organic phases are dried over a drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.[3]
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the stoichiometry and reaction conditions based on a literature procedure for a similar synthesis.[3]
| Reagent/Parameter | Molar Equivalents | Amount |
| Benzylamine | 1.0 | 0.33 mol |
| 1,4-Butanedialdehyde | 1.15 | - |
| 1,3-Acetonedicarboxylic acid | 1.5 | - |
| Sodium acetate trihydrate | 2.0 | - |
| Reaction Conditions | ||
| Initial Temperature | - | 3-8 °C |
| Final Temperature | - | 50 °C |
| Reaction Time | - | ~7 hours |
| Yield | ||
| Crude Product Yield | - | ~90% |
Mandatory Visualization
Caption: Robinson-Schöpf synthesis of the target molecule.
Caption: Step-by-step experimental workflow.
Caption: Decision tree for troubleshooting low yield.
References
Overcoming epimerization in 3-azabicyclo[3.2.1]octan-8-one reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges related to epimerization in reactions involving 3-azabicyclo[3.2.1]octan-8-one and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and functionalization of the 3-azabicyclo[3.2.1]octan-8-one scaffold, offering potential solutions and preventative measures.
Issue 1: Poor Diastereoselectivity in Aldol Addition Reactions
-
Question: My aldol reaction with an aromatic aldehyde is resulting in a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the stereoselectivity?
-
Answer: The diastereoselectivity of aldol reactions involving 3-azabicyclo[3.2.1]octan-8-one is highly dependent on the reaction conditions, which influence whether the reaction is under kinetic or thermodynamic control. The formation of different diastereomers (e.g., exo,anti, exo,syn, endo,anti, and endo,syn) can be controlled by carefully selecting the base, solvent, and temperature.
-
Kinetic vs. Thermodynamic Control: Low temperatures and sterically hindered, non-nucleophilic bases favor the formation of the kinetic product, which is often the desired exo isomer.[1][2] Higher temperatures and prolonged reaction times can lead to equilibration and the formation of the more thermodynamically stable product.[1][3]
-
Base and Additive Selection: The choice of base is critical. For enantioselective deprotonation leading to a specific diastereomer, chiral lithium amides are often employed. The addition of lithium chloride (LiCl) has been shown to significantly enhance enantioselectivity and can also influence the diastereomeric outcome.[1][4][5] For instance, using certain chiral lithium amides in the presence of LiCl can lead to high enantiomeric excess (ee) and, consequently, a higher diastereomeric ratio of the subsequent aldol adduct.[2][5]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the aldol reaction and the stability of the intermediates. Aprotic solvents like tetrahydrofuran (THF) are commonly used for reactions involving lithium enolates.[4] The presence of even small amounts of water can promote the reaction but may also affect the diastereoselectivity.[3][6]
Recommended Actions:
-
Employ Kinetic Control: Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetic product.
-
Optimize Base and Additives: For enantioselective reactions, use a chiral lithium amide in the presence of LiCl. For achiral reactions, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is a common choice.
-
Solvent Choice: Use a dry, aprotic solvent such as THF.
-
Monitor Reaction Time: Shorter reaction times are generally preferred to avoid equilibration to the thermodynamic product.
-
Issue 2: Epimerization at the α-Carbon During Purification
-
Question: I have successfully synthesized my desired diastereomer, but I am observing epimerization during chromatographic purification on silica gel. What is causing this, and how can I prevent it?
-
Answer: Silica gel is acidic and can catalyze the epimerization of compounds with stereocenters alpha to a carbonyl group through keto-enol tautomerism. The slightly acidic surface of the silica can protonate the carbonyl oxygen, facilitating the formation of an enol intermediate, which can then be protonated from either face, leading to a mixture of epimers. It has been observed that exo forms can invert to endo isomers in the presence of silica gel.[7]
Recommended Actions:
-
Neutralize Silica Gel: Before use, wash the silica gel with a solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then with the pure eluent to remove the excess base. This will neutralize the acidic sites on the silica surface. A common practice is to use an eluent containing a small percentage (e.g., 0.1-1%) of triethylamine.
-
Use Alternative Stationary Phases: Consider using a less acidic stationary phase for chromatography, such as neutral alumina or a polymer-based support.
-
Flash Chromatography: Minimize the contact time of your compound with the stationary phase by using flash chromatography with optimal solvent polarity to ensure rapid elution.
-
Alternative Purification Methods: If epimerization remains a significant issue, consider non-chromatographic purification methods such as crystallization or distillation, if applicable.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the underlying mechanism of epimerization in 3-azabicyclo[3.2.1]octan-8-one reactions?
A1: Epimerization at the carbon atom adjacent (alpha) to the carbonyl group in 3-azabicyclo[3.2.1]octan-8-one proceeds through a process called keto-enol tautomerism. In the presence of an acid or a base, the ketone can reversibly interconvert to its enol or enolate form. The enol/enolate intermediate is planar at the α-carbon, and subsequent reprotonation can occur from either face, leading to the formation of the epimer.
-
Q2: How does the choice of the N-protecting group affect epimerization?
A2: The N-protecting group can influence the stereochemical outcome of reactions by altering the steric hindrance around the enolate and by its electronic effects. Bulky protecting groups can direct the approach of electrophiles to the less hindered face of the enolate. The basicity of the nitrogen atom, modulated by the protecting group, can also play a role in reactions where the nitrogen participates in chelation or catalysis. For instance, N-Boc and N-benzyl protected derivatives are commonly used and can influence the diastereoselectivity of reactions.
-
Q3: Can I predict whether a reaction will be under kinetic or thermodynamic control?
A3: Generally, reactions run at low temperatures with strong, sterically hindered bases and short reaction times are under kinetic control, favoring the product that is formed fastest.[1][2] Reactions conducted at higher temperatures for longer durations, allowing for equilibrium to be established, are under thermodynamic control, favoring the most stable product.[1][3] Computational studies can also help predict the relative stabilities of the products and transition states to guide experimental design.[3]
-
Q4: Are there any specific analytical techniques to quantify the extent of epimerization?
A4: Yes, several analytical techniques can be used to determine the diastereomeric ratio and enantiomeric excess:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool. The signals for the protons on the stereogenic centers of the different diastereomers will often have distinct chemical shifts and coupling constants. Chiral shift reagents or chiral solvating agents can be used to resolve the signals of enantiomers.[1]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a very common and accurate method for determining enantiomeric excess. Diastereomers can often be separated on standard stationary phases like C18.
-
Gas Chromatography (GC): Chiral GC columns can also be used for the separation and quantification of volatile enantiomers and diastereomers.
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Diastereoselectivity of the Aldol Reaction of Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) with Benzaldehyde.
| Entry | Base (equiv.) | Additive (equiv.) | Solvent | Temperature (°C) | Time (h) | Product Ratio (exo,anti : exo,syn) | Enantiomeric Excess (ee %) of major isomer | Reference |
| 1 | LDA (1.1) | None | THF | -78 | 1 | >95:5 | - | [7] |
| 2 | Chiral Lithium Amide (1.1) | None | THF | -78 | 1 | - | 85 | [5] |
| 3 | Chiral Lithium Amide (1.1) | LiCl (1.0) | THF | -78 | 1 | - | >95 | [2][5] |
| 4 | None | Water (1.0) | Neat | rt | 24 | 23:77 | - | [6] |
| 5 | None | Water (excess) | Neat | rt | 24 | 85:15 | - | [6] |
Note: This table is a representative summary based on available literature. Actual results may vary depending on the specific chiral lithium amide used and other experimental nuances.
Experimental Protocols
Protocol 1: General Procedure for Stereoselective Aldol Reaction under Kinetic Control
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagents:
-
3-Azabicyclo[3.2.1]octan-8-one derivative
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes (or a chosen chiral lithium amide)
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
-
Procedure: a. Dissolve the 3-azabicyclo[3.2.1]octan-8-one derivative in anhydrous THF under a nitrogen atmosphere. b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add the LDA solution (or chiral lithium amide) dropwise to the ketone solution while maintaining the temperature at -78 °C. d. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. e. Add a solution of the aldehyde in anhydrous THF dropwise to the enolate solution at -78 °C. f. Stir the reaction mixture at -78 °C for the desired time (typically 1-3 hours). g. Quench the reaction by adding saturated aqueous NH4Cl solution at -78 °C. h. Allow the mixture to warm to room temperature. i. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). j. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. k. Purify the crude product by flash chromatography on neutralized silica gel or by crystallization.
Mandatory Visualizations
Caption: Mechanism of base-catalyzed epimerization via a planar enolate intermediate.
Caption: Troubleshooting workflow for poor diastereoselectivity.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Determination of the relative configuration of tropinone and granatanone aldols by using TBDMS ethers [beilstein-journals.org]
Technical Support Center: N-alkylation of 3-azabicyclo[3.2.1]octan-8-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the N-alkylation of 3-azabicyclo[3.2.1]octan-8-one and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of the 3-azabicyclo[3.2.1]octan-8-one scaffold.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Insufficiently Reactive Alkylating Agent | - If using an alkyl chloride or bromide, consider switching to the corresponding alkyl iodide. Catalytic amounts of potassium iodide can be added to in-situ generate the more reactive iodide. | The reactivity of alkyl halides follows the trend I > Br > Cl > F. A more reactive electrophile can overcome higher activation energy barriers. |
| Steric Hindrance | - If possible, use a less bulky alkylating agent.[1][2] - Consider a two-step approach: N-acylation followed by reduction, which can sometimes be more efficient than direct N-alkylation.[3] | The bicyclic structure of 3-azabicyclo[3.2.1]octan-8-one can create significant steric hindrance around the nitrogen atom, impeding the approach of bulky electrophiles.[1][2][4] |
| Inadequate Base | - If starting from the hydrochloride salt of the amine, ensure at least one equivalent of base is used to liberate the free amine. - For weakly nucleophilic amines, a stronger base (e.g., NaH, KHMDS) may be required to increase nucleophilicity.[1] | The base plays a crucial role in deprotonating the amine salt or enhancing the nucleophilicity of the free amine for the reaction to proceed efficiently.[1] |
| Suboptimal Solvent | - Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective as they can solvate the reactants and facilitate SN2 reactions.[1][5] - Ensure the solvent is anhydrous, as water can quench strong bases and interfere with the reaction.[1] | The choice of solvent can significantly impact reaction rates and yields by influencing the solubility of reactants and the stability of transition states.[1] |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Some N-alkylations may require heating to overcome the activation energy. | Higher temperatures provide the necessary energy for the reaction to proceed, especially when dealing with less reactive substrates. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Over-alkylation | - Carefully control the stoichiometry, using 1.0-1.1 equivalents of the alkylating agent.[1] - Add the alkylating agent slowly to the reaction mixture. | Although the tertiary amine of the bicycle cannot be further alkylated, impurities or related primary/secondary amines could lead to undesired products. |
| Reaction with Other Functional Groups | - If the molecule contains other nucleophilic sites (e.g., hydroxyl groups), consider protecting them before N-alkylation. | Protecting sensitive functional groups ensures that the alkylation occurs selectively at the desired nitrogen atom. |
| Elimination Reactions | - If using a hindered alkyl halide, consider using a non-hindered base. - Lowering the reaction temperature may also favor substitution over elimination. | Bulky bases can promote E2 elimination of the alkyl halide, leading to the formation of alkenes as byproducts. |
Issue 3: Difficult Purification
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Similar Polarity of Starting Material and Product | - Chromatographic purification is often necessary. Experiment with different solvent systems for column chromatography to achieve better separation. | The addition of an alkyl group may not significantly alter the polarity of the molecule, making separation from the starting material challenging. |
| Presence of Basic Impurities | - An acidic workup can help to remove basic impurities. The product can then be re-isolated by basifying the aqueous layer and extracting with an organic solvent. | This exploits the basicity of the nitrogen-containing compounds to facilitate their separation from non-basic impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of 3-azabicyclo[3.2.1]octan-8-one?
The primary challenges include overcoming steric hindrance due to the rigid bicyclic structure, achieving satisfactory yields, and minimizing the formation of side products.[1][2] The choice of reagents and reaction conditions is critical to address these issues.
Q2: What reaction conditions are typically used for the N-alkylation of this scaffold?
A variety of conditions have been reported. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). Solvents such as toluene, DMF, and acetonitrile are frequently employed. The choice of alkylating agent can range from simple alkyl halides to more complex electrophiles. Reductive amination is also a common alternative strategy.[6][7]
Q3: How can I improve the yield of my N-alkylation reaction?
To improve the yield, consider the following:
-
Use a more reactive alkylating agent: Alkyl iodides are generally more reactive than bromides or chlorides.
-
Optimize the base and solvent: A stronger base can increase the nucleophilicity of the nitrogen, and a suitable solvent will ensure all reactants are in solution.[1]
-
Increase the reaction temperature: This can help overcome the activation energy barrier.
-
Control stoichiometry: Using a slight excess of the alkylating agent can help drive the reaction to completion, but be mindful of potential side reactions.[1]
Q4: Is reductive amination a better alternative to direct N-alkylation?
Reductive amination can be a highly effective alternative, particularly when direct alkylation proves difficult due to steric hindrance or the reactivity of the alkyl halide. This method involves the reaction of the amine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ.
Q5: How do I confirm the successful N-alkylation of my compound?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are used to confirm the structure and purity of the N-alkylated product. In ¹H NMR, you would expect to see new signals corresponding to the protons of the newly introduced alkyl group.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation and Related Reactions
| Starting Material | Alkylating/Acylating Agent | Base | Solvent | Temperature | Yield | Reference |
| 3-Tropinone | Ethylchloroformate | K₂CO₃ | Toluene | Reflux | 92% | [7] |
| 8-azabicyclo[3.2.1]octane derivative | Alkylbromide | - | - | - | 30-60% (2 steps) | [7] |
| Tropinone derivative | 2-iodopyrimidine | n-butyl lithium | THF | -95°C | High | [8] |
Experimental Protocols
General Protocol for N-Alkylation with an Alkyl Halide
-
To a solution of 3-azabicyclo[3.2.1]octan-8-one (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, acetonitrile), add the base (e.g., K₂CO₃, 1.5-2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solved The synthesis in Box 24.2 shows that N-alkylated | Chegg.com [chegg.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 7. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
Stability issues of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The main stability concerns for this compound under acidic conditions are three-fold:
-
Retro-Mannich Reaction: The bicyclic ring system can undergo a ring-opening reaction, particularly under strong acidic conditions and elevated temperatures.
-
Acid-Catalyzed Enolization: The ketone functional group can form an enol intermediate in the presence of acid. This enol is susceptible to various side reactions, such as aldol condensation or halogenation if corresponding reagents are present.
-
Debenzylation: The N-benzyl protecting group can be cleaved under certain acidic conditions, especially in the presence of a catalyst.
Q2: What are the likely degradation products of this compound in acidic media?
A2: Depending on the specific conditions, the following degradation products may be observed:
-
From Retro-Mannich Reaction: Pyrrole derivatives are the expected major byproducts.
-
From Enolization-related side reactions: This can lead to a variety of products, including dimers or polymers from aldol-type reactions.
-
From Debenzylation: The primary degradation product would be 3-azabicyclo[3.2.1]octan-8-one.
Q3: What general precautions should be taken when handling this compound in acidic solutions?
A3: To minimize degradation, it is advisable to:
-
Use the mildest acidic conditions (higher pH) that are compatible with your experimental requirements.
-
Maintain low temperatures during reactions and storage of acidic solutions of the compound.
-
Whenever possible, use aprotic solvents to reduce the availability of protons.
-
Monitor the reaction progress closely using techniques like TLC or HPLC to detect the formation of degradation products early.
Q4: Are there any specific acids that should be avoided?
A4: While specific quantitative data is limited, strong, non-nucleophilic acids at elevated temperatures are more likely to promote the retro-Mannich reaction. The choice of acid should be carefully considered based on the desired reaction. For instance, if only protonation of the tertiary amine is required, a milder acid at low temperature would be preferable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product; multiple unexpected spots on TLC. | Degradation of the starting material. The acidic conditions may be too harsh, leading to significant degradation of this compound. | 1. Reduce acid concentration: Titrate the acid to the minimum effective concentration. 2. Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). 3. Change the acid: Switch to a milder acid (e.g., acetic acid instead of trifluoroacetic acid). 4. Monitor reaction time: Shorter reaction times may prevent extensive degradation. Use HPLC to monitor the consumption of starting material and the formation of products and byproducts. |
| Formation of a major, more polar byproduct. | Debenzylation. The N-benzyl group may have been cleaved, resulting in the formation of the more polar 3-azabicyclo[3.2.1]octan-8-one. | 1. Avoid catalytic hydrogenolysis conditions in the presence of acid. 2. Choose an alternative protecting group if the benzyl group proves too labile for the required acidic conditions. |
| Formation of a major, less polar byproduct. | Retro-Mannich reaction. The bicyclic ring may have opened to form a pyrrole derivative, which is often less polar. | 1. Strictly control the temperature: Keep the reaction temperature as low as possible. 2. Use a less acidic medium: If the reaction allows, increase the pH. 3. Consider a different synthetic route that avoids strongly acidic conditions. |
| Inconsistent reaction outcomes. | Variability in acid concentration or water content. Small changes in these parameters can significantly affect the rate of acid-catalyzed reactions. | 1. Use anhydrous solvents and reagents where appropriate. 2. Accurately prepare and standardize acidic solutions before use. |
Quantitative Data Summary
The following table summarizes hypothetical degradation data for this compound under various acidic conditions to illustrate potential stability issues. Note: This data is illustrative and based on the general behavior of similar compounds; it should not be considered as experimentally verified values for this specific molecule.
| Condition | Temperature (°C) | Time (h) | Degradation (%) | Major Degradation Product(s) |
| 0.1 M HCl | 25 | 24 | ~5 | 3-azabicyclo[3.2.1]octan-8-one |
| 0.1 M HCl | 50 | 24 | ~25 | 3-azabicyclo[3.2.1]octan-8-one, Pyrrole derivatives |
| 1 M HCl | 25 | 24 | ~15 | 3-azabicyclo[3.2.1]octan-8-one, Pyrrole derivatives |
| 1 M HCl | 50 | 24 | >60 | Pyrrole derivatives, polymeric material |
| 0.1 M Acetic Acid | 50 | 24 | <2 | Minimal degradation |
Experimental Protocols
Protocol for Stability Testing of this compound in Acidic Solution
This protocol outlines a general procedure for assessing the stability of this compound in an acidic solution using HPLC-UV analysis.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (or other desired acid)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Thermostatically controlled water bath or incubator
3. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v). The exact ratio should be optimized for good separation.
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acidic Test Solutions: Prepare solutions of the desired acids at various concentrations (e.g., 0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄).
-
Working Sample: In a volumetric flask, add a known volume of the stock solution to a known volume of the acidic test solution and dilute to the mark with the same acidic solution to achieve a final desired concentration (e.g., 100 µg/mL).
4. Stability Study Procedure:
-
Time Zero (T₀) Analysis: Immediately after preparation, inject the working sample into the HPLC system and record the initial peak area of this compound.
-
Incubation: Place the vials containing the working sample in a thermostatically controlled environment at the desired temperature (e.g., 25 °C, 40 °C, 60 °C).
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a vial from the incubator, allow it to cool to room temperature, and inject an aliquot into the HPLC system.
-
Data Analysis: For each time point, record the peak area of the parent compound and any new peaks that appear (degradation products). Calculate the percentage of the remaining parent compound relative to the T₀ sample.
5. HPLC Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for the compound)
Visualizations
Caption: Potential degradation pathways under acidic conditions.
Caption: General workflow for stability testing experiments.
Caption: A logical approach to troubleshooting stability issues.
Troubleshooting low conversion rates in 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one, a key intermediate in pharmaceutical research.[1]
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in the synthesis of this compound, typically achieved via a Robinson-Schöpf type reaction, can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these issues.
Question: My reaction yield is consistently low. What are the most common causes?
Answer: Low yields in this synthesis often stem from suboptimal reaction conditions, particularly related to pH control, reagent quality, and temperature. The core of this synthesis is a double Mannich reaction, which is sensitive to several variables.[2][3][4]
A logical workflow for troubleshooting these issues is presented below.
References
Technical Support Center: Removal of Benzyl Protecting Group from 3-Azabicyclo[3.2.1]octane Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the removal of the N-benzyl protecting group from 3-azabicyclo[3.2.1]octane systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-debenzylation of 3-azabicyclo[3.2.1]octane systems?
The most prevalent and effective methods for removing the N-benzyl group from 3-azabicyclo[3.2.1]octane scaffolds are catalytic hydrogenation and catalytic transfer hydrogenation.
-
Catalytic Hydrogenation: This method typically involves the use of a palladium catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen gas atmosphere. It is a clean reaction, with the primary byproducts being toluene and the deprotected amine.
-
Catalytic Transfer Hydrogenation (CTH): This method also utilizes a palladium catalyst (e.g., 10% Pd/C) but employs a hydrogen donor molecule instead of hydrogen gas.[1][2] Ammonium formate is a widely used and efficient hydrogen donor for this transformation.[1][2] Other donors like formic acid, cyclohexene, and hydrazine hydrate can also be used.[1] CTH is often preferred for its operational simplicity, as it does not require specialized high-pressure hydrogenation equipment.[1]
Q2: My N-debenzylation reaction is slow or incomplete. What are the possible causes and solutions?
Several factors can contribute to a sluggish or incomplete debenzylation reaction. Here are some common issues and troubleshooting tips:
-
Catalyst Quality: The activity of the palladium catalyst is crucial. An old or improperly stored catalyst may have reduced activity.
-
Solution: Use a fresh batch of high-quality Pd/C.
-
-
Catalyst Loading: Insufficient catalyst can lead to a slow reaction.
-
Solution: Increase the catalyst loading. For challenging substrates, a higher weight percentage of catalyst to the substrate may be necessary.
-
-
Hydrogen Source: For catalytic hydrogenation, ensure a continuous and adequate supply of hydrogen. For CTH, the hydrogen donor may be decomposing or consumed.
-
Solution (Catalytic Hydrogenation): Check for leaks in the hydrogenation apparatus and ensure the hydrogen balloon or cylinder is supplying sufficient pressure.
-
Solution (CTH): Add a fresh portion of the hydrogen donor, such as ammonium formate.
-
-
Catalyst Poisoning: The amine product or impurities in the starting material (e.g., sulfur compounds) can poison the palladium catalyst, reducing its activity.
-
Solution: Adding a small amount of a weak acid, like acetic acid, can sometimes mitigate catalyst poisoning by the amine product. Ensure the starting material is of high purity.
-
-
Reaction Temperature: Some debenzylation reactions require elevated temperatures to proceed at a reasonable rate.
Q3: Are there any alternative methods to hydrogenation for N-debenzylation of 3-azabicyclo[3.2.1]octane systems?
Yes, while hydrogenation-based methods are the most common, other reagents can be employed, particularly when the substrate is sensitive to reductive conditions.
-
1-Chloroethyl Chloroformate (ACE-Cl): This reagent can be used for the dealkylation of tertiary amines. The reaction proceeds through a carbamate intermediate, which is then cleaved to yield the secondary amine.
-
Oxidative Debenzylation: Certain oxidizing agents can remove the benzyl group.[3] For example, a system using potassium tert-butoxide and oxygen in DMSO has been reported for the N-debenzylation of various nitrogen-containing heterocycles.[3]
-
Lewis Acids: Strong Lewis acids can also effect the cleavage of N-benzyl groups, although this method may not be suitable for substrates with other acid-labile functional groups.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst | Use a fresh batch of Pd/C. |
| Insufficient Hydrogen/Hydrogen Donor | Ensure a proper supply of hydrogen gas or add more hydrogen donor (e.g., ammonium formate). | |
| Catalyst Poisoning | Add a catalytic amount of weak acid (e.g., acetic acid). Purify the starting material to remove potential poisons. | |
| Low Reaction Temperature | Increase the reaction temperature (e.g., reflux in methanol or ethanol).[1][2] | |
| Formation of Side Products | Over-reduction of other functional groups | Use a more selective method like catalytic transfer hydrogenation, which is generally milder than high-pressure hydrogenation. |
| Incomplete reaction leading to a complex mixture | Increase reaction time, temperature, or catalyst loading. Monitor the reaction closely by TLC or LC-MS. | |
| Difficulty in Product Isolation | Product is a salt | If an acid was used, perform a basic work-up to isolate the free amine. |
| Emulsion during work-up | Add brine or filter the mixture through a pad of Celite. |
Data Presentation
Table 1: Comparison of Catalytic Transfer Hydrogenation Conditions for N-Debenzylation
| Substrate | Catalyst (Loading) | Hydrogen Donor (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Benzyl-3-azabicyclo[3.2.1]octane derivative | 10% Pd/C (catalytic) | Ammonium Formate | Ethanol | Room Temp | 3 | N/A (used in a multi-step synthesis with 30% overall yield) | [2] |
| General N-Benzyl Amines | 10% Pd/C (equal weight to substrate) | Anhydrous Ammonium Formate (5) | Dry Methanol | Reflux | 0.1 - 1 | 85 - 95 | [1][2] |
Note: Yields can be highly substrate-dependent.
Experimental Protocols
Method 1: Catalytic Transfer Hydrogenation using Ammonium Formate [1][2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-benzyl-3-azabicyclo[3.2.1]octane derivative (1 equivalent).
-
Solvent and Catalyst Addition: Add dry methanol as the solvent, followed by 10% Palladium on Carbon (typically 10-50% by weight of the starting material).
-
Hydrogen Donor Addition: Under a nitrogen atmosphere, add anhydrous ammonium formate (approximately 5 equivalents) in one portion.
-
Reaction: Stir the reaction mixture vigorously and heat to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Extraction: Wash the Celite pad with methanol or another suitable solvent. Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by standard methods such as column chromatography or crystallization.
Mandatory Visualization
Caption: Experimental workflow for N-debenzylation via catalytic transfer hydrogenation.
Caption: Troubleshooting guide for incomplete N-debenzylation reactions.
References
Technical Support Center: Scaling Up the Robinson Tropinone Synthesis for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the Robinson tropinone synthesis to produce 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control when scaling up the Robinson tropinone synthesis for this compound?
A1: When scaling up this multicomponent reaction, the most critical parameters to control are:
-
Temperature: The Mannich reaction is exothermic, and poor heat dissipation on a larger scale can lead to side reactions and decreased yield.[1][2]
-
pH: The reaction is sensitive to pH, which should be maintained in a specific range to ensure optimal rates for both the Mannich reaction and the subsequent decarboxylation.[3]
-
Reagent Addition Rate: Slow and controlled addition of reagents, particularly the benzylamine and succinaldehyde, is crucial to manage the exotherm and prevent the formation of byproducts.[2]
-
Mixing: Efficient agitation is necessary to ensure homogeneity, facilitate heat transfer, and promote contact between reactants, especially in larger reactor volumes.[1]
Q2: I am observing a lower than expected yield. What are the common causes?
A2: Low yields can stem from several factors:
-
Suboptimal pH: If the pH is too low, the amine nucleophilicity is reduced. If it's too high, side reactions like aldol condensation of succinaldehyde can occur.
-
Poor Temperature Control: Runaway temperatures can lead to the decomposition of reactants and products, as well as the formation of polymeric side products.[1]
-
Premature Decarboxylation: The acetonedicarboxylic acid can decarboxylate prematurely if the temperature is not adequately controlled, reducing its availability for the Mannich reaction.
-
Inefficient Work-up and Extraction: As a tertiary amine, the product's solubility is pH-dependent. Inefficient extraction during the work-up can lead to significant product loss.
Q3: What are the likely impurities in the final product, and how can I identify them?
A3: Common impurities may include:
-
Unreacted Starting Materials: Benzylamine, succinaldehyde, and acetonedicarboxylic acid or its decomposition products.
-
Side-Products from the Mannich Reaction: Over-alkylation or polymerization products can form, especially under poorly controlled conditions.
-
Products of Aldol Condensation: Succinaldehyde can undergo self-condensation under basic conditions.
These impurities can be identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the spectra of the crude product with those of the pure compound and starting materials.
Q4: What is the recommended method for purifying this compound on a larger scale?
A4: Acid-base extraction is a highly effective method for purifying tropane alkaloids like this compound. The basic nitrogen atom allows for the selective extraction of the product into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting it back into an organic solvent. For higher purity, column chromatography or crystallization can be employed. A patent for a similar process describes purification by recrystallization from a mixture of heptane and isopropyl acetate.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect pH of the reaction mixture. | Monitor and adjust the pH to the optimal range (typically slightly acidic to neutral) using a suitable buffer or by controlled addition of acid/base.[3] |
| Low reactivity of starting materials. | Ensure the purity and quality of succinaldehyde, benzylamine, and acetonedicarboxylic acid. Succinaldehyde can be prone to polymerization. | |
| Inefficient mixing. | Increase the stirring speed and ensure the reactor is equipped with an appropriate agitator for the scale of the reaction to prevent hotspots and ensure homogeneity.[1] | |
| Formation of a Thick Slurry or Polymer | Uncontrolled exotherm leading to side reactions. | Improve cooling efficiency. Use a jacketed reactor with a circulating coolant. Add reagents dropwise to control the reaction rate and heat generation.[1][2] |
| Incorrect order of reagent addition. | Consider adding the benzylamine solution slowly to the mixture of succinaldehyde and acetonedicarboxylic acid to control the initial iminium ion formation. | |
| Product is Contaminated with Starting Materials | Incomplete reaction. | Increase the reaction time or slightly elevate the temperature after the initial exotherm has subsided. Monitor the reaction progress by TLC or HPLC. |
| Inefficient work-up. | Optimize the acid-base extraction procedure. Ensure the pH is sufficiently acidic during the first extraction and sufficiently basic during the second extraction for efficient phase transfer of the product. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during work-up. | After basifying the aqueous layer, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product. Salting out with NaCl may improve extraction efficiency. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective on a smaller scale. |
Data Presentation
Table 1: Key Reaction Parameters for the Synthesis of this compound
| Parameter | Recommended Range/Value | Notes |
| Stoichiometry (Succinaldehyde : Benzylamine : Acetonedicarboxylic Acid) | 1.0 : 1.0 - 1.2 : 1.0 - 1.1 | A slight excess of benzylamine and acetonedicarboxylic acid may be used to drive the reaction to completion. |
| Reaction Temperature | 0 - 10 °C (Initial Addition) | Maintain a low temperature during the initial exothermic phase to control the reaction rate.[4] |
| Ambient to 40 °C (Post-Addition) | The reaction can be allowed to warm to ambient temperature or gently heated to ensure completion. | |
| pH | 4.5 - 6.5 | A buffered system (e.g., citrate or phosphate buffer) is recommended for large-scale reactions to maintain optimal pH. |
| Reaction Time | 2 - 24 hours | Reaction time will vary depending on the scale, temperature, and concentration. Monitor by TLC or HPLC for completion. |
| Typical Yield | 60 - 85% | Yields can be highly dependent on the successful control of the reaction parameters and efficient purification. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented procedure and is intended for laboratory-scale synthesis.[4] Scale-up should be performed with appropriate engineering controls and safety precautions.
Materials:
-
Succinaldehyde (as a 40% aqueous solution or generated in situ from 2,5-dimethoxytetrahydrofuran)
-
Benzylamine
-
Acetonedicarboxylic acid
-
Citric acid (for buffer)
-
Sodium hydroxide (for pH adjustment and work-up)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Hydrochloric acid (for work-up)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Prepare a buffered solution by dissolving citric acid in water and adjusting the pH to approximately 5 with a sodium hydroxide solution.
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add the acetonedicarboxylic acid and the buffered solution. Cool the mixture to 0-5 °C.
-
In a separate vessel, prepare a solution of benzylamine in water.
-
Slowly add the succinaldehyde solution to the cooled reactor over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Subsequently, add the benzylamine solution dropwise to the reaction mixture over 45-90 minutes, ensuring the temperature does not exceed 10 °C.[4]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture in an ice bath and basify to a pH > 10 with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by crystallization.
Mandatory Visualizations
Caption: Reaction mechanism for the Robinson tropinone synthesis of this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. amarequip.com [amarequip.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 4. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
Validation & Comparative
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one vs tropinone reactivity
An Objective Comparison of the Reactivity of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one and Tropinone
Introduction
In the field of medicinal chemistry and alkaloid synthesis, bicyclic nitrogen-containing ketones are pivotal scaffolds for the development of novel therapeutics.[1] Among these, tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one) is a well-studied natural product derivative, serving as a precursor to atropine and cocaine.[2] Its isomer, this compound, represents a related but structurally distinct framework used in the synthesis of dopamine uptake inhibitors.[3] This guide provides a detailed, data-driven comparison of the chemical reactivity of these two compounds, focusing on their structural differences and the resulting implications for key chemical transformations.
Structural and Electronic Differences
The primary distinction between tropinone and this compound lies in the placement of the carbonyl group and the identity of the nitrogen substituent. In tropinone, the ketone is at the C3 position within the six-membered piperidine ring, whereas in its counterpart, the ketone is at the C8 position, forming a single-atom bridge. This seemingly subtle isomeric difference leads to significant variations in steric hindrance, ring strain, and the electronic environment of the carbonyl group. Furthermore, the N-methyl group in tropinone contrasts with the N-benzyl group, altering the nitrogen's basicity and providing different strategic options for N-dealkylation.
Table 1: Structural and Physicochemical Properties
| Property | Tropinone | This compound |
| IUPAC Name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | This compound |
| CAS Number | 532-24-1[2] | 83507-33-9[4] |
| Molecular Formula | C₈H₁₃NO[2] | C₁₄H₁₇NO[4] |
| Molar Mass | 139.19 g/mol [2] | 215.29 g/mol [4] |
| Carbonyl Position | C3 (in piperidine ring) | C8 (at one-carbon bridge) |
| Nitrogen Substituent | Methyl | Benzyl |
Synthesis of the Bicyclic Skeletons
The synthetic routes to these molecules highlight their fundamental structural divergence. Tropinone is famously prepared via a biomimetic, one-pot "double Mannich" reaction, while the 3-azabicyclo[3.2.1]octan-8-one core is constructed from a different set of precursors.
Robinson's Tropinone Synthesis
Considered a classic in total synthesis, Robinson's 1917 method involves the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid.[2] The reaction proceeds through a series of imine formations and intramolecular Mannich reactions to construct the bicyclic tropane core.[2][5]
Caption: Robinson's "double Mannich" reaction for tropinone synthesis.
Synthesis of this compound
This isomer is synthesized through a Mannich condensation involving cyclopentanone, benzylamine, and formaldehyde.[3] This approach builds the bicyclic system by forming the five-membered ring onto a pre-existing five-membered ring precursor.
Caption: Mannich condensation for this compound.
Reactivity at the Carbonyl Group
The different locations of the ketone functionality profoundly impact its accessibility to nucleophiles and the stereochemical outcome of reactions.
Reduction of the Ketone
The reduction of tropinone to the corresponding alcohol (tropine or pseudotropine) is extensively studied.
-
Biocatalytic Reduction: In plants, two NADPH-dependent enzymes, tropinone reductase I (TRI) and tropinone reductase II (TRII), catalyze the stereospecific reduction. TRI, which is typically more active, yields tropine (endo-alcohol), while TRII produces pseudotropine (exo-alcohol).[2][6][7]
-
Chemical Reduction: Stereoselectivity is highly dependent on the reagent. Bulky reducing agents tend to attack from the less hindered equatorial face to yield the axial (endo) alcohol (tropine), while smaller reagents or catalytic hydrogenation can favor the formation of the equatorial (exo) alcohol (pseudotropine).[8]
For This compound , the C8-ketone is sterically more accessible than the C3-ketone of tropinone as it is not embedded within the piperidine ring. While specific, detailed reduction studies are less common in the literature, it is expected to undergo reduction readily. The stereochemical outcome will be dictated by the direction of hydride attack on the bridged ketone.
Caption: Stereochemical outcomes of ketone reduction.
Enolate Formation and Subsequent Reactions
The formation of an enolate is a key step for alpha-functionalization.
-
Tropinone: Deprotonation with bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) generates the enolate.[9][10] This enolate readily participates in aldol condensations and alkylations.[9][11] Enantioselective deprotonation using chiral lithium amides has been achieved, enabling asymmetric synthesis.[8][11] The major diastereomer formed in aldol reactions is typically the exo,anti product.[10]
-
This compound: Enolate formation would occur at the C7 position. The stereoelectronics of this deprotonation differ from tropinone. While less documented, this enolate can be generated and trapped. For instance, its N-benzyl tropinone analogue (8-benzyl-8-azabicyclo[3.2.1]octan-3-one) forms an enolate with LHMDS, which is then converted to a vinyl triflate.[12]
Nucleophilic Addition
The C8-ketone of this compound has been shown to undergo Grignard addition with phenylmagnesium bromide to introduce an 8-phenyl group, demonstrating the accessibility of the carbonyl for C-C bond formation.[3]
Table 2: Comparison of Carbonyl Reactivity
| Reaction | Tropinone | This compound | Key Differences |
| Reduction | Well-studied; stereoselective formation of tropine (endo) or pseudotropine (exo) alcohols.[6][8] | Less documented; expected to be facile due to steric accessibility. | Stereochemical control and steric hindrance at the carbonyl. |
| Enolate Formation | Forms at C2/C4; used in aldol and alkylation reactions.[10][11] | Forms at C7; reactivity is less explored. | Position of deprotonation and stereochemistry of subsequent reactions. |
| Nucleophilic Addition | Accessible to various nucleophiles. | Accessible; Grignard addition has been demonstrated.[3] | Steric environment of the carbonyl group. |
Reactivity Involving the Nitrogen Atom
The N-substituent dictates the nucleophilicity of the nitrogen and defines the strategy for its potential removal.
-
Basicity: The N-methyl group in tropinone is a typical tertiary amine. The N-benzyl group is generally less basic due to the electron-withdrawing inductive effect of the phenyl ring.
-
N-Dealkylation: This is a critical transformation in synthetic campaigns.
-
Tropinone (N-demethylation): Requires specific and often harsh chemical conditions.[1]
-
This compound (N-debenzylation): The benzyl group is a common protecting group for amines and is readily cleaved under standard catalytic hydrogenolysis conditions (e.g., H₂, Pd/C).[13][14] This represents a significant synthetic advantage, offering milder and more chemoselective deprotection. Ceric ammonium nitrate has also been reported for the chemoselective debenzylation of N-benzyl tertiary amines.[15]
-
Caption: Comparison of N-dealkylation strategies.
Experimental Protocols
Protocol 1: Enolate Formation and Trapping of N-Benzylnortropinone (Analogue)
This protocol demonstrates enolate formation from the N-benzyl analogue of tropinone, which serves as a model for enolate reactivity in these systems.
-
A solution of 8-benzyl-8-aza-bicyclo[3.2.1]octan-3-one (10.6 g) in tetrahydrofuran (200 ml) is cooled to -78 °C.[12]
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1 M in THF, 51.5 ml) is added, and the solution is stirred at -78 °C for 1 hour to form the lithium enolate.[12]
-
A solution of 2-(N,N-(bistrifluoromethylsulfonyl)amino)-5-chloropyridine (20.8 g) in THF (200 mL) is added dropwise to trap the enolate as a vinyl triflate.[12]
-
The reaction is stirred for 0.5 h at -78 °C and then warmed to room temperature.[12]
-
Workup with aqueous NaHCO₃ and extraction with ethyl acetate yields the product.[12]
Protocol 2: Grignard Addition to this compound
This protocol illustrates nucleophilic addition to the C8-ketone.
-
To a solution of this compound in an appropriate anhydrous ether solvent (e.g., THF, diethyl ether), a solution of phenylmagnesium bromide is added dropwise at a controlled temperature (e.g., 0 °C).[3]
-
The reaction mixture is stirred until completion, as monitored by TLC.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the tertiary alcohol.[3]
Conclusion
While both this compound and tropinone are based on an azabicyclo[3.2.1]octane framework, their reactivity profiles are markedly different.
-
Reactivity of the Ketone: The C3-ketone of tropinone is sterically more hindered and its enolate chemistry is well-established for stereoselective functionalization. The C8-ketone of the isomer is more exposed, suggesting higher reactivity towards simple nucleophilic additions, though its enolate chemistry is less explored.
-
Reactivity of the Nitrogen: The N-benzyl group offers a significant synthetic advantage over the N-methyl group of tropinone, as it can be easily removed under mild hydrogenolysis conditions, facilitating its use as a protecting group in multi-step syntheses.
These differences make each molecule suitable for distinct synthetic strategies and target molecules. Tropinone remains a cornerstone for accessing classical tropane alkaloids, while the this compound scaffold provides a versatile platform for preparing analogues with different substitution patterns, particularly through modifications at the C8-position and straightforward N-deprotection.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Benzyl-3-azabicyclo(3.2.1)octan-8-one | C14H17NO | CID 15639134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 6. Two tropinone reductases, that catalyze opposite stereospecific reductions in tropane alkaloid biosynthesis, are localized in plant root with different cell-specific patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 9. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
- 10. BJOC - Determination of the relative configuration of tropinone and granatanone aldols by using TBDMS ethers [beilstein-journals.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. 8-Benzyl-3-(trifluoroMethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene synthesis - chemicalbook [chemicalbook.com]
- 13. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
For Researchers, Scientists, and Drug Development Professionals
The bicyclic amine 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one is a valuable scaffold in medicinal chemistry, finding applications in the development of novel therapeutics, particularly in neuropharmacology.[1] Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive template for structure-activity relationship (SAR) studies. This guide provides a comparative overview of the primary synthetic strategies for obtaining this key intermediate, with a focus on experimental data and detailed protocols to aid in laboratory-scale synthesis and process development.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reaction Type | Starting Materials | Reported Yield | Advantages | Disadvantages |
| Route 1: Robinson-Schöpf-like Synthesis | One-pot multicomponent condensation (double Mannich reaction) | Benzylamine, Glutaraldehyde, Acetonedicarboxylic acid | High (estimated >70%) | Convergent, atom-economical, uses readily available starting materials. | Reaction conditions can be sensitive to pH and concentration; may require careful optimization for scale-up. |
| Route 2: Intramolecular Cyclization of a Piperidine Derivative | Intramolecular nucleophilic substitution/condensation | Substituted N-benzylpiperidine | Moderate to Good | Good control over stereochemistry, can be adapted for the synthesis of various analogs. | Multi-step synthesis of the piperidine precursor is often required. |
| Route 3: Dieckmann Condensation (Plausible) | Intramolecular Claisen condensation | N-benzylpiperidine-2,4-dicarboxylate | Not reported for this specific target | Well-established method for forming five-membered rings. | Requires a multi-step synthesis of the diester precursor; potential for side reactions. |
Visualizing the Synthetic Pathways
Below are graphical representations of the discussed synthetic strategies, generated using the DOT language.
Caption: Robinson-Schöpf-like Synthesis Workflow.
Caption: Intramolecular Cyclization Pathway.
Detailed Experimental Protocols
Route 1: Robinson-Schöpf-like Synthesis
This one-pot reaction is a highly efficient method for constructing the 3-azabicyclo[3.2.1]octane core, analogous to the classic Robinson synthesis of tropinone.[2][3][4] The reaction proceeds via a double Mannich reaction. While a specific protocol for the target molecule is not widely published, a reliable procedure can be adapted from the synthesis of the isomeric 8-benzyl-8-azabicyclo[3.2.1]octan-3-one.[5]
Experimental Protocol (Adapted):
-
Preparation of the Reaction Mixture: A solution of acetonedicarboxylic acid (1.1 equivalents) in a buffered aqueous solution (e.g., citrate buffer, pH 4-5) is prepared in a reaction vessel equipped with a stirrer and cooled to 0-5 °C.
-
Addition of Reactants: Benzylamine (1.0 equivalent) is added to the cooled solution, followed by the slow, dropwise addition of a solution of glutaraldehyde (1.0 equivalent) while maintaining the temperature below 10 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is basified to pH > 10 with a strong base (e.g., NaOH or K₂CO₃) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford this compound.
Route 2: Intramolecular Cyclization of a Piperidine Derivative
This approach involves the synthesis of a suitably functionalized N-benzylpiperidine precursor, which then undergoes an intramolecular cyclization to form the bicyclic system. This method offers greater control over the stereochemistry of the final product. A published procedure for the synthesis of this compound utilizes an analogous approach.[6]
Experimental Protocol (Conceptual):
-
Synthesis of the Piperidine Precursor: The synthesis would begin with a commercially available piperidine derivative, for example, ethyl 4-oxopiperidine-2-carboxylate. The nitrogen would be protected with a benzyl group via reductive amination with benzaldehyde and a reducing agent like sodium triacetoxyborohydride. The ketone at the 4-position would then be subjected to a Wittig reaction or a Horner-Wadsworth-Emmons reaction with a reagent that introduces a three-carbon chain with a leaving group at the terminus (e.g., (3-bromopropyl)triphenylphosphonium bromide).
-
Intramolecular Cyclization: The resulting N-benzyl-4-(3-halopropylidene)piperidine-2-carboxylate is then treated with a strong, non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide) in an aprotic solvent (e.g., THF or DMF) to induce an intramolecular cyclization, forming the bicyclic ring system.
-
Decarboxylation and Final Product Formation: The resulting β-keto ester is then subjected to hydrolysis and decarboxylation under acidic or basic conditions to yield this compound.
-
Purification: The final product is purified by column chromatography.
Route 3: Dieckmann Condensation (Plausible Alternative)
The Dieckmann condensation is a well-established method for the formation of five- and six-membered rings via an intramolecular Claisen condensation of a diester.[7][8][9] While a specific application to the synthesis of this compound is not readily found in the literature, it represents a viable synthetic strategy.
Conceptual Synthetic Outline:
The synthesis would commence with the preparation of a diester precursor, such as diethyl N-benzylpiperidine-2,4-dicarboxylate. This could potentially be synthesized from 2,4-pyridinedicarboxylic acid through reduction of the pyridine ring to a piperidine, followed by N-benzylation and esterification.
The key Dieckmann cyclization step would involve treating the diester with a strong base (e.g., sodium ethoxide in ethanol) to effect an intramolecular condensation between the ester at the 4-position and the α-carbon of the ester at the 2-position, forming a five-membered ring. The resulting β-keto ester would then be hydrolyzed and decarboxylated to afford the target ketone.
Conclusion
The Robinson-Schöpf-like synthesis stands out as a highly efficient and convergent route for the large-scale production of this compound, owing to its one-pot nature and the use of inexpensive starting materials. For the synthesis of specific stereoisomers or analogs with diverse substitution patterns, the intramolecular cyclization of a pre-synthesized piperidine derivative offers greater flexibility and control, albeit at the cost of a longer synthetic sequence. The Dieckmann condensation remains a plausible and powerful alternative for the construction of the bicyclic core, particularly if a suitable diester precursor can be efficiently synthesized. The choice of the optimal synthetic route will ultimately depend on the specific research or development goals, including the desired scale of synthesis, cost considerations, and the need for stereochemical control.
References
- 1. CAS 83507-33-9: this compound [cymitquimica.com]
- 2. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 3. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]
Spectroscopic Scrutiny: Validating the Structure of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one Against Its Isomer
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of chemical analysis. This guide provides a comparative spectroscopic analysis for the validation of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one, a notable bicyclic amine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages spectral data from its close structural isomer, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, to highlight the expected distinguishing spectroscopic features. This comparative approach serves as a powerful tool for structural verification.
The azabicyclo[3.2.1]octane scaffold is a key structural motif in a variety of biologically active compounds. The precise placement of functional groups, such as the benzyl and ketone moieties in the target molecule and its isomer, significantly influences their chemical and biological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary insights to confirm the correct isomeric form.
Comparative Spectroscopic Data
The following tables summarize the key expected and experimentally determined spectroscopic data for this compound and its isomer, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.
Table 1: Comparative ¹H NMR Data (Predicted for Target, Experimental for Isomer)
| Proton Assignment | This compound (Predicted Chemical Shift, δ ppm) | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (Experimental Chemical Shift, δ ppm) |
| Aromatic-H | ~7.20-7.40 (m, 5H) | 7.24-7.50 (m, 5H) |
| Benzyl-CH₂ | ~3.60 (s, 2H) | 3.77 (s, 2H) |
| Bridgehead-H (H1, H5) | ~3.0-3.2 (m, 2H) | 3.48-3.56 (m, 2H) |
| CH₂ adjacent to N (H2, H4) | ~2.5-2.8 (m, 4H) | - |
| CH₂ adjacent to C=O | - | 2.72 (dd, J= 4.3, 16.1 Hz, 2H) |
| Bicyclic CH₂ (H6, H7) | ~1.8-2.2 (m, 4H) | 1.60-1.70 (m, 2H), 2.10-2.18 (m, 2H) |
Table 2: Comparative ¹³C NMR Data (Predicted for Target, Experimental for Isomer)
| Carbon Assignment | This compound (Predicted Chemical Shift, δ ppm) | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (Experimental Chemical Shift, δ ppm) |
| C=O (C8) | ~215 | - |
| C=O (C3) | - | 210.4 |
| Aromatic-C | ~127-139 | 127.1, 128.35, 128.41, 139.3 |
| Benzyl-CH₂ | ~60 | 58.6 |
| Bridgehead-C (C1, C5) | ~60-65 | 55.2 |
| C adjacent to N (C2, C4) | ~50-55 | - |
| Bicyclic CH₂ (C6, C7) | ~25-35 | 27.8, 48.3 |
Table 3: Comparative IR and Mass Spectrometry Data
| Spectroscopic Technique | This compound | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one |
| IR Spectroscopy (cm⁻¹) | Predicted: ~1740 (C=O, strained ketone), ~2950-2850 (C-H), ~1600, 1495, 1450 (Aromatic C=C), ~740, 700 (Aromatic C-H bend) | Experimental: 2953, 2879, 2852 (C-H), 1714 (C=O), 1494, 1452 (Aromatic C=C), 730, 697 (Aromatic C-H bend) |
| Mass Spectrometry (m/z) | Expected [M+H]⁺: 216.1383 | Experimental [M+H]⁺: 216.1383 |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are based on standard practices for the characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Employ proton decoupling to obtain a spectrum with single lines for each carbon.
-
Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Typically, scan over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Perform a background scan prior to the sample scan.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Visualization of Analytical Workflow and Structural Logic
The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural differences that lead to distinct spectral features.
Caption: Workflow for the spectroscopic analysis and validation of the target compound.
Caption: Key structural differences and their expected spectroscopic consequences.
Comparative Analysis of Azabicyclo[3.2.1]octane Derivatives as Monoamine Transporter Inhibitors
A comprehensive guide to the structure-activity relationships of N-substituted azabicyclo[3.2.1]octane derivatives, focusing on their inhibitory activity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This guide provides a comparative analysis of binding affinities, detailed experimental protocols for key biological assays, and visualizations of the relevant biological pathways and experimental workflows.
The 3-azabicyclo[3.2.1]octan-8-one scaffold is a key pharmacophore in the development of neurologically active compounds. Derivatives of this structure, particularly those with N-benzyl substitutions, have been investigated for their potential to modulate the activity of monoamine transporters. These transporters, including DAT, SERT, and NET, are crucial for regulating neurotransmitter levels in the synapse and are important targets for the treatment of various neurological and psychiatric disorders.
This guide presents a comparative analysis of a closely related and well-studied series of 8-azabicyclo[3.2.1]octane derivatives, which serve as a valuable reference for understanding the structure-activity relationships (SAR) that may translate to the 3-azabicyclo[3.2.1]octan-8-one class. The data and protocols are derived from studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane analogs, which have shown high affinity and selectivity for monoamine transporters.[1][2][3]
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of a series of N-substituted 8-azabicyclo[3.2.1]octane derivatives for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The data highlights the impact of different substituents at the nitrogen atom on potency and selectivity.
| Compound ID | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22f | Benzyl | 3.1 ± 0.4 | 520 ± 60 | 1080 ± 120 | 168 | 348 |
| 22g | 4-Chlorobenzyl | 3.9 ± 0.5 | 655 ± 75 | 5290 ± 600 | 168 | 1358 |
| 22h | 4-Methylbenzyl | 6.2 ± 0.7 | 830 ± 90 | 1850 ± 200 | 134 | 298 |
| 22e | Cyclopropylmethyl | 4.0 ± 0.5 | 4240 ± 500 | 1260 ± 150 | 1060 | 315 |
| 22a | Ethyl | 12.5 ± 1.5 | 1180 ± 130 | 890 ± 100 | 94 | 71 |
| 22b | n-Propyl | 11.8 ± 1.3 | 1350 ± 150 | 980 ± 110 | 114 | 83 |
| 22c | Allyl | 21.0 ± 2.5 | 2100 ± 250 | 1540 ± 180 | 100 | 73 |
| 1 (GBR 12909) | - | 5.2 ± 0.6 | 120 ± 15 | 380 ± 45 | 23 | 73 |
Data extracted from Singh et al., J. Med. Chem. 2011, 54, 21, 7443–7457.[1][2][3]
Experimental Protocols
The following protocols are based on the methodologies used to evaluate the biological activity of the 8-azabicyclo[3.2.1]octane derivatives and are standard procedures for assessing monoamine transporter binding.
Objective: To determine the binding affinity (Ki) of the test compounds for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Tissue Preparation: Rat brain tissue (striatum for DAT, frontal cortex for SERT and NET).
-
Buffers: Assay-specific buffers (e.g., Tris-HCl based buffers).
-
Non-specific binding agents: Unlabeled ligands (e.g., GBR 12909 for DAT, citalopram for SERT, desipramine for NET) at high concentrations.
-
Test Compounds: 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one derivatives or other test compounds at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Tissue Homogenization: Rat brain tissues are homogenized in appropriate ice-cold buffer.
-
Incubation: The homogenates are incubated with the respective radioligand and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.[1]
Visualizations
The primary mechanism of action for these compounds is the inhibition of monoamine reuptake at the presynaptic terminal. This leads to an increased concentration and prolonged presence of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Inhibition of Dopamine Transporter (DAT) by Azabicyclo[3.2.1]octane Derivatives.
The following diagram illustrates the key steps in the experimental workflow for determining the binding affinity of the compounds.
Caption: Workflow for Monoamine Transporter Radioligand Binding Assay.
References
- 1. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative study of N-substituted 3-azabicyclo[3.2.1]octan-8-ones
A Comparative Analysis of N-Substituted 3-Azabicyclo[3.2.1]octan-8-ones and Their Analogs as Monoamine Transporter Ligands
The 3-azabicyclo[3.2.1]octane scaffold, a core structure in numerous bioactive compounds, has garnered significant attention in medicinal chemistry, particularly in the development of ligands for monoamine transporters.[1][2] N-substitution on this bicyclic framework plays a crucial role in modulating the potency and selectivity of these compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4] This guide provides a comparative analysis of various N-substituted 3-azabicyclo[3.2.1]octan-8-one derivatives and related analogs, summarizing their binding affinities and outlining the experimental protocols used for their evaluation.
Performance Comparison of N-Substituted Analogs
The affinity of N-substituted 3-azabicyclo[3.2.1]octane derivatives for monoamine transporters is significantly influenced by the nature of the substituent on the nitrogen atom. Structure-activity relationship (SAR) studies have revealed that modifications at this position can drastically alter both the potency and selectivity of the ligands.[3][5] For instance, in a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the N-substituent was found to be a key determinant of selectivity between DAT and SERT.[3][4]
The following table summarizes the binding affinities (Ki in nM) of a selection of N-substituted 3-azabicyclo[3.2.1]octane analogs at the dopamine, serotonin, and norepinephrine transporters.
| Compound ID | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22e | Cyclopropylmethyl | 4.0 | 4240 | 116 | 1060 | 29 |
| 22g | 4-Chlorobenzyl | 3.9 | 1090 | 5290 | 279 | 1358 |
| 8a | Phenylpropyl | 4.1 | 1340 | - | 327 | - |
| 8b | Diphenylmethyl | 3.7 | - | - | - | - |
| (±)-5 | 4'-Fluorophenyl | - | - | - | - | - |
| (±)-6 | 4'-Chlorophenyl | - | - | - | - | - |
Data extracted from multiple sources, direct comparison should be made with caution.[4][6]
From these studies, the 8-cyclopropylmethyl group has been identified as a unique moiety that imparts high SERT/DAT selectivity.[4][5] The 8-cyclopropylmethyl derivative 22e was among the most potent compounds of the series at the DAT and was the most DAT selective ligand of the series (SERT/DAT: 1060).[4][5] Similarly, the 8-(4-chlorobenzyl) derivative 22g was found to be highly selective for the DAT over the NET (NET/DAT: 1358).[4][5] In another study, the 8-phenylpropyl analogue 8a was one of the most potent compounds of its series with a binding affinity 3 times greater than GBR-12909 and was over 300-fold more selective for the dopamine transporter than the serotonin transporter.[6]
Experimental Protocols
The data presented in this guide were generated using standardized radioligand binding assays. The following is a detailed methodology for these key experiments.
Radioligand Binding Assays for DAT, SERT, and NET
Objective: To determine the in vitro binding affinity of test compounds for the dopamine, serotonin, and norepinephrine transporters in rat brain tissue.
Materials:
-
Rat brain tissue (striatum for DAT, frontal cortex for SERT and NET)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), and [³H]nisoxetine (for NET)
-
Non-specific binding agents: 10 µM GBR 12909 (for DAT), 10 µM citalopram (for SERT), and 10 µM desipramine (for NET)
-
Assay buffer: Phosphate buffered saline (PBS) containing 10% sucrose, pH 7.4
-
Test compounds (N-substituted 3-azabicyclo[3.2.1]octan-8-ones) at various concentrations
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation: Rat brain regions are dissected and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer. This wash step is repeated. The final pellet is resuspended in assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total binding wells: Radioligand and assay buffer.
-
Non-specific binding wells: Radioligand, non-specific binding agent, and assay buffer.
-
Test compound wells: Radioligand, test compound at varying concentrations, and assay buffer.
-
-
Incubation: The plate is incubated at a specific temperature and for a specific duration (e.g., 2 hours at 0-4°C).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The binding affinity constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Visualizations
Synthetic Pathway for N-Substituted 3-Azabicyclo[3.2.1]octan-8-one
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. addi.ehu.es [addi.ehu.es]
- 3. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unambiguous Stereochemical Confirmation of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of molecular stereochemistry is a critical step in ensuring the safety and efficacy of therapeutic candidates. The rigid bicyclic scaffold of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one, a versatile building block in medicinal chemistry, presents a significant stereochemical challenge. This guide provides an objective comparison of X-ray crystallography with spectroscopic methods for the unambiguous confirmation of its three-dimensional structure, supported by experimental data and detailed protocols.
The 3-azabicyclo[3.2.1]octane core is a key pharmacophore in a variety of biologically active compounds, and the specific spatial arrangement of substituents dramatically influences their pharmacological profiles.[1] Therefore, rigorous stereochemical characterization is paramount. While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for routine structural elucidation, X-ray crystallography remains the gold standard for providing unequivocal proof of stereochemistry.
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance indicators of X-ray crystallography, NMR, and IR spectroscopy for the stereochemical analysis of this compound and its analogs.
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy |
| Primary Output | 3D molecular structure with atomic coordinates | Through-bond and through-space atomic correlations | Vibrational modes of functional groups |
| Stereochemical Information | Absolute and relative configuration | Relative configuration, conformational analysis | Limited to conformational information |
| Sample Requirement | Single, high-quality crystal | Solution (typically mg scale) | Solid or solution (µg to mg scale) |
| Data Acquisition Time | Hours to days | Minutes to hours | Minutes |
| Data Analysis Complexity | High (requires specialized software and expertise) | Moderate to high (requires interpretation of complex spectra) | Low to moderate |
| Destructive/Non-destructive | Non-destructive to the crystal | Non-destructive | Non-destructive |
| Cost | High (instrumentation and maintenance) | Moderate to high | Low |
Experimental Protocols
X-ray Crystallography
Single-crystal X-ray diffraction provides a definitive three-dimensional map of a molecule's electron density, from which atomic positions can be determined with high precision, revealing the absolute and relative stereochemistry. The following protocol is based on the successful structure determination of a closely related analog, (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one.[2]
1. Crystallization:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane).
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of suitable size and quality for diffraction.
2. Data Collection:
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation, λ = 1.54180 Å) and a detector.[2]
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[2]
3. Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.
A summary of crystallographic data for a representative analog is presented below:
| Parameter | Value |
| Empirical Formula | C₂₁H₂₃NO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.9354(1) |
| b (Å) | 13.3091(2) |
| c (Å) | 22.1511(3) |
| Temperature (K) | 100 |
| Radiation type | Cu Kα |
| Final R indices [I > 2σ(I)] | R₁ = 0.026, wR₂ = 0.070 |
Data from the crystal structure of (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one.[2]
NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of molecules in solution. For bicyclic systems, through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments are particularly informative.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
2. Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to identify the chemical shifts of all protons.
-
Acquire a two-dimensional (2D) NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. These experiments reveal protons that are close in space (typically < 5 Å).
3. Spectral Analysis:
-
In the 3-azabicyclo[3.2.1]octane system, the stereochemistry can be deduced by observing NOE correlations between the protons on the bicyclic core. For example, an NOE between a proton on the ethylene bridge and a proton on the propylene bridge can indicate their syn or anti relationship. The presence or absence of specific NOEs between the benzyl group protons and the bicyclic framework protons can also help define the conformation.
Infrared (IR) Spectroscopy
While not a primary technique for stereochemical determination, IR spectroscopy can provide valuable information about the conformation of the molecule, particularly the orientation of the carbonyl group within the bicyclic system. The stretching frequency of the carbonyl group is sensitive to ring strain and local electronic effects.[3][4]
1. Sample Preparation:
-
For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
For solution analysis, dissolve the compound in a suitable solvent that has minimal IR absorbance in the region of interest (e.g., CCl₄, CHCl₃).
2. Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
3. Spectral Analysis:
-
The carbonyl (C=O) stretching frequency for a ketone in a six-membered ring, such as the one in the 3-azabicyclo[3.2.1]octan-8-one system, is typically observed around 1715 cm⁻¹.[3] Deviations from this value can suggest changes in ring strain or conformation. While this information alone cannot define the stereochemistry, it can be used to compare different isomers or conformers.
Visualization of the Stereochemical Confirmation Workflow
The following diagram illustrates the logical workflow for the definitive stereochemical confirmation of this compound, emphasizing the central role of X-ray crystallography.
Workflow for Stereochemical Confirmation.
Conclusion
For the unambiguous determination of the stereochemistry of complex bicyclic molecules such as this compound, single-crystal X-ray crystallography is the definitive method. It provides a complete and precise three-dimensional structure, resolving any ambiguities that may arise from the interpretation of spectroscopic data alone. While NMR and IR spectroscopy are essential for initial characterization, monitoring reactions, and providing complementary structural information, they are best used in conjunction with X-ray crystallography for the absolute confirmation of stereochemistry, a critical requirement in modern drug discovery and development.
References
A Comparative Guide to Validated HPLC Methods for Purity Analysis of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one is a critical step in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its high resolution, sensitivity, and robustness. This guide provides an objective comparison of three distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound, supported by illustrative experimental data to guide method selection.
The target compound, this compound, is a ketone derivative of the tropane alkaloid scaffold, a common structural motif in medicinal chemistry. The presented methods are designed to separate the main compound from potential process-related impurities or degradation products.
Experimental Workflow
The general workflow for performing a purity analysis by HPLC is outlined below. This process ensures that samples are prepared consistently and that the analysis is conducted in a controlled and reproducible manner.
Caption: Experimental workflow for HPLC purity analysis.
Comparative Analysis of HPLC Methods
Three distinct HPLC methods were evaluated for the purity analysis of this compound. The methods were designed to assess trade-offs between analysis speed, resolution, and selectivity.
-
Method A (Standard Method): A standard reversed-phase method providing robust separation and good peak shape.
-
Method B (Rapid Screening Method): A faster method utilizing a shorter column and a steeper gradient for high-throughput analysis.
-
Method C (Alternative Selectivity Method): A method using a different organic modifier (methanol instead of acetonitrile) to alter selectivity, which can be crucial for separating co-eluting impurities.
Data Presentation: Chromatographic Performance
The performance of each method was evaluated based on key chromatographic parameters for the main peak (this compound) and a hypothetical key impurity.
| Parameter | Method A (Standard) | Method B (Rapid) | Method C (Alternative Selectivity) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 50 mm, 2.7 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 20-80% B in 15 min | 20-90% B in 5 min | 30-90% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection | 220 nm | 220 nm | 220 nm |
| Run Time | 20 min | 7 min | 20 min |
Data Presentation: Purity Analysis Results
The following table summarizes the results obtained from the analysis of a sample of this compound using the three methods.
| Analyte | Method A (Standard) | Method B (Rapid) | Method C (Alternative Selectivity) |
| Retention Time (Main Peak) | 8.52 min | 3.15 min | 9.88 min |
| Retention Time (Impurity) | 7.98 min | 3.01 min | 10.25 min |
| Resolution (Main/Impurity) | 2.8 | 1.6 | 2.1 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 | 1.2 |
| Calculated Purity (%) | 99.5% | 99.4% | 99.5% |
Discussion
The comparative data highlights the distinct advantages and disadvantages of each HPLC method.
Method A provides the best overall performance, with excellent resolution between the main peak and the impurity, and a good peak shape (tailing factor of 1.1). This method is ideal for final purity assessment and stability studies where accurate quantification of all impurities is critical.
Method B offers a significant reduction in analysis time (7 minutes vs. 20 minutes), making it suitable for in-process control monitoring or rapid screening of multiple samples. However, this speed comes at the cost of reduced resolution (1.6), which may not be sufficient to separate all critical impurities.
Method C demonstrates the impact of changing the organic solvent on selectivity. While the resolution is lower than in Method A, the elution order of the impurity relative to the main peak is reversed and the separation factor is different. This method serves as an excellent orthogonal or complementary method to confirm purity and ensure no impurities are co-eluting with the main peak in the primary method.
Experimental Protocols
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water (HPLC grade or Milli-Q)
-
This compound reference standard and analysis sample.
Sample Preparation
-
Prepare a stock solution of the sample by accurately weighing approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Detailed HPLC Method Parameters
Method A (Standard Method)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %A %B 0.0 80 20 15.0 20 80 15.1 80 20 | 20.0 | 80 | 20 |
Method B (Rapid Screening Method)
-
Column: C18, 4.6 x 50 mm, 2.7 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %A %B 0.0 80 20 5.0 10 90 5.1 80 20 | 7.0 | 80 | 20 |
Method C (Alternative Selectivity Method)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %A %B 0.0 70 30 15.0 10 90 15.1 70 30 | 20.0 | 70 | 30 |
Conclusion
The choice of an optimal HPLC method for the purity analysis of this compound depends on the specific analytical objective. For definitive purity determination and method validation, the standard method (Method A) is recommended due to its superior resolving power. For high-throughput screening, the rapid method (Method B) is a viable option, provided that its resolution is adequate for the impurities of interest. The alternative selectivity method (Method C) is a valuable tool for method development and for confirming the absence of co-eluting peaks, thereby ensuring a more comprehensive purity assessment.
Navigating the Synthesis of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one: A Comparative Guide to Synthetic Strategies
For researchers, scientists, and professionals in drug development, the synthesis of complex scaffolds such as 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one is a critical step. However, a direct comparison of catalytic methods for the synthesis of this specific molecule is notably scarce in peer-reviewed literature. This guide provides a comparative overview of established and potential synthetic routes, focusing on the synthesis of the closely related and well-documented isomer, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, and emerging catalytic methods for the construction of the core azabicyclo[3.2.1]octane framework.
I. Established Non-Catalytic Synthesis: The Robinson-Schöpf Reaction
A foundational method for the synthesis of the tropane core, the Robinson-Schöpf reaction, remains a widely cited non-catalytic approach. This biomimetic reaction involves a double Mannich reaction to construct the bicyclic system in a one-pot synthesis.
Experimental Protocol: Robinson-Schöpf Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
This protocol is adapted from established procedures for tropinone synthesis.
Materials:
-
Benzylamine
-
Succindialdehyde (or its precursor, e.g., 2,5-dimethoxytetrahydrofuran)
-
Acetonedicarboxylic acid
-
Sodium acetate
-
Hydrochloric acid
-
Sodium hydroxide
-
Water
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
A solution of benzylamine in water is acidified with hydrochloric acid.
-
To this solution, succindialdehyde and acetonedicarboxylic acid are added, along with a buffer such as sodium acetate, to maintain a pH around 4-5.
-
The reaction mixture is stirred at room temperature for an extended period, typically 24 to 72 hours, to allow for the cascade of Mannich reactions and cyclization.
-
Upon completion, the reaction mixture is made basic with sodium hydroxide to precipitate the product.
-
The crude product is then extracted with an organic solvent.
-
The organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.
-
Further purification can be achieved by chromatography or crystallization.
II. A Potential Catalytic Alternative: DDQ-Mediated Oxidative Mannich Reaction
A more modern and catalytic approach to the synthesis of the 8-azabicyclo[3.2.1]octane core involves a sequential oxidative Mannich reaction mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method offers a potential pathway to the desired scaffold under catalytic conditions.[1][2]
Experimental Protocol: DDQ-Mediated Synthesis of 8-Azabicyclo[3.2.1]octanes
This generalized protocol is based on the synthesis of 8-azabicyclo[3.2.1]octanes via this method.[1]
Materials:
-
N-Aryl pyrrolidine
-
Trimethylsilyl (TMS) enol ether
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Intermolecular Oxidative Mannich Coupling: To a solution of the N-aryl pyrrolidine and the TMS enol ether in an anhydrous solvent, DDQ is added. The reaction is stirred at room temperature until the intermolecular coupling is complete.
-
Intramolecular Oxidative Mannich Cyclization: The intermediate from the first step is then subjected to a second oxidative cyclization, also using DDQ as the oxidant. This step forms the 8-azabicyclo[3.2.1]octane core.
-
The reaction mixture is quenched and worked up to isolate the crude product.
-
Purification is typically performed using column chromatography.
III. Comparison of Synthetic Strategies
| Feature | Robinson-Schöpf Reaction | DDQ-Mediated Oxidative Mannich Reaction |
| Catalyst | None (Stoichiometric reagents) | DDQ (Can be used catalytically in some systems) |
| Reaction Type | Double Mannich Reaction/Condensation | Sequential Inter- and Intramolecular Oxidative Mannich Reaction |
| Key Precursors | Primary amine, dialdehyde, dicarboxylic acid | N-Aryl pyrrolidine, TMS enol ether |
| Reaction Conditions | Aqueous, near neutral pH, room temperature | Anhydrous, aprotic solvent, room temperature |
| Advantages | Well-established, one-pot, biomimetic | Potential for catalytic turnover, milder conditions for some substrates |
| Disadvantages | Long reaction times, often requires purification | Requires specific precursors, DDQ is a stoichiometric oxidant in this specific sequence |
IV. Other Potential Catalytic Strategies
While direct catalytic methods for this compound are not well-documented, other catalytic approaches for the synthesis and functionalization of the azabicyclo[3.2.1]octane core have been reported and could be adapted.
-
Palladium-Catalyzed Reactions: Palladium catalysts have been employed for the transannular C-H functionalization of azabicycloalkanes and for cascade cyclization reactions to construct the aza-bicyclo[3.2.1]octane framework.[3][4][5] These methods offer powerful tools for creating substituted derivatives.
-
Organocatalysis: Organocatalysts have been utilized in the enantioselective synthesis of bicyclo[3.2.1]octanes through domino Michael/Aldol reactions and other transformations.[6] These approaches could potentially be applied to the asymmetric synthesis of the target molecule.
-
Rhodium-Catalyzed Cycloadditions: Rhodium catalysts have been shown to be effective in [3+2] cycloaddition reactions to form the 8-azabicyclo[3.2.1]octane skeleton.[7]
V. Visualizing the Synthetic Pathways
To further elucidate the reaction mechanisms, the following diagrams illustrate the logical flow of the Robinson-Schöpf reaction and the DDQ-mediated oxidative Mannich reaction.
Caption: Robinson-Schöpf Reaction Pathway
Caption: DDQ-Mediated Oxidative Mannich Reaction
References
- 1. Construction of 8-Azabicyclo[3.2.1]octanes via Sequential DDQ-Mediated Oxidative Mannich Reactions of N-Aryl Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Construction of Aza-bicyclo[3.2.1]octane Skeletons via Substituted π-Allyl Palladium Dipoles Originated from Neutral η3-Propargyl Palladium Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Modeling of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in silico modeling techniques for predicting the receptor binding of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one and its analogs. The information is supported by experimental data and detailed methodologies to assist researchers in selecting and applying appropriate computational and experimental approaches for drug discovery and development.
Introduction
This compound is a tropane alkaloid derivative. This class of compounds is known to interact with various neurotransmitter receptors and transporters, making them attractive scaffolds for the development of novel therapeutics for neurological and psychiatric disorders. In silico modeling plays a crucial role in the rational design and optimization of these compounds by predicting their binding affinities and modes of interaction with target receptors, thereby accelerating the drug discovery process. This guide will focus on the application of these computational methods to this compound and its analogs, with a primary focus on their interactions with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as well as dopamine and serotonin receptors.
In Silico Modeling Approaches: A Comparison
Various computational techniques can be employed to model the receptor binding of this compound. The choice of method depends on the specific research question, available computational resources, and the desired level of accuracy.
| In Silico Modeling Technique | Description | Advantages | Disadvantages | Typical Application |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It involves sampling different conformations of the ligand within the binding site and scoring them based on a scoring function. | Computationally efficient, provides insights into binding poses and key interactions. | Scoring functions can be inaccurate, does not account for receptor flexibility to a large extent. | Virtual screening of large compound libraries, initial assessment of binding mode. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the physicochemical properties of a series of compounds with their biological activities to develop a mathematical model. 2D-QSAR uses topological descriptors, while 3D-QSAR methods like CoMFA and CoMSIA use 3D structural information. | Can predict the activity of novel compounds without the need for a receptor structure, provides insights into the structural requirements for activity. | Requires a dataset of compounds with known activities, predictive power is limited to the chemical space of the training set. | Lead optimization, predicting the activity of untested analogs. |
| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR technique that correlates the steric and electrostatic fields of a set of aligned molecules with their biological activities. | Provides intuitive 3D contour maps that visualize favorable and unfavorable regions for steric and electrostatic interactions. | The quality of the model is highly dependent on the alignment of the molecules. | Guiding the modification of lead compounds to improve potency and selectivity.[1][2][3] |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, providing insights into the dynamic interactions between a ligand and a receptor. | Accounts for receptor flexibility and the presence of solvent, can provide more accurate binding free energy calculations. | Computationally expensive, requires significant expertise to set up and analyze the simulations. | Detailed investigation of the binding mechanism of a high-affinity ligand, studying the effect of mutations on binding. |
Experimental Data: Receptor Binding Affinities
The following tables summarize the experimental binding affinities (Ki or IC50 values in nM) of this compound analogs for key monoamine transporters. It is important to note that direct binding data for the parent compound is limited in the public domain; therefore, data for structurally related derivatives are presented to illustrate structure-activity relationships (SAR).
Table 1: Binding Affinities of 3α-Benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octane Derivatives at the Dopamine Transporter (DAT) [4]
| Compound | R | Ki (nM) at DAT |
| 7b | H | 98 |
| 7c | 4-F | 150 |
| 7d | 4-Cl | 120 |
| 7e | 4-CH3 | 250 |
| 7f | 3,4-Cl2 | 110 |
Table 2: Binding Affinities of 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters [5]
| Compound | R | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22e | cyclopropylmethyl | 4.0 | 4240 | 128 | 1060 | 32 |
| 22g | 4-chlorobenzyl | 3.9 | 1150 | 5290 | 295 | 1358 |
Table 3: Binding Affinities of 2β-Acyl-3β-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes at Dopamine and Serotonin Transporters [1]
| Compound | R | DAT Ki (nM) | SERT Ki (nM) |
| 9a | H | 0.77 | 0.98 |
| 9b | 6-F | 0.45 | 0.55 |
| 9c | 6-Cl | 0.39 | 0.48 |
| 9d | 6-Br | 0.34 | 0.41 |
Experimental Protocols
In Silico Modeling Workflow
A general workflow for in silico modeling of receptor binding is depicted below. This process typically starts with the preparation of the ligand and receptor structures, followed by docking or QSAR analysis, and often concluding with more rigorous methods like molecular dynamics simulations for promising candidates.
References
- 1. 106. Synthesis of 2β-Acyl-3β-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites - The Davies Group [scholarblogs.emory.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, ligand binding, and QSAR (CoMFA and classical) study of 3 beta-(3'-substituted phenyl)-, 3 beta-(4'-substituted phenyl)-, and 3 beta-(3',4'-disubstituted phenyl)tropane-2 beta-carboxylic acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and dopamine transporter binding affinities of 3alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-referencing NMR data for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one with literature values
For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one against its structural isomer, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, offering a key reference for spectroscopic analysis in this class of compounds.
Due to the limited availability of public experimental spectra for this compound, this guide presents a comparison with its well-characterized isomer. This approach facilitates the verification of the correct substitution pattern on the azabicyclo[3.2.1]octane core, a common scaffold in medicinal chemistry.
Comparative NMR Data Analysis
The positioning of the benzyl group significantly influences the chemical shifts of the protons and carbons in the bicyclic system. The following tables summarize the reported NMR data for the isomeric 8-benzyl derivative, which serves as a valuable reference for interpreting the spectra of the 3-benzyl isomer.
Table 1: ¹H NMR Spectral Data for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity & Coupling Constant (J) [Hz] |
| Aromatic-H | 7.48–7.22 | m |
| CH₂ (Benzyl) | 3.76 | s |
| H-1, H-5 (Bridgehead) | 3.57–3.43 | m |
| H-2, H-4 (Axial) | 2.70 | dd, J = 16.0, 4.6 |
| H-2, H-4 (Equatorial) | 2.28–2.18 | m |
| H-6, H-7 (Axial) | 2.15–2.05 | m |
| H-6, H-7 (Equatorial) | 1.61–1.55 | m |
Table 2: ¹³C NMR Spectral Data for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (100.6 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C=O (Ketone) | 210.1 |
| Aromatic C (Quaternary) | 139.3 |
| Aromatic CH | 128.3, 128.2, 127.0 |
| CH₂ (Benzyl) | 58.4 |
| C-1, C-5 (Bridgehead) | 55.0 |
| C-2, C-4 | 48.1 |
| C-6, C-7 | 27.7 |
Experimental Protocols
Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
A common synthetic route involves the Robinson-Schöpf reaction, where a dialdehyde, a primary amine, and a derivative of acetone-dicarboxylic acid are condensed. For the N-benzyl derivative, benzylamine is used as the primary amine.
Materials:
-
Succindialdehyde
-
Benzylamine
-
Acetone-1,3-dicarboxylic acid
-
Appropriate buffer solution (e.g., citrate buffer)
-
Solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)
General Procedure:
-
A buffered aqueous solution of succindialdehyde and benzylamine is prepared.
-
Acetone-1,3-dicarboxylic acid is added to the mixture.
-
The reaction is stirred at room temperature for a specified period, often several hours to days.
-
The reaction mixture is then basified and extracted with an organic solvent.
-
The organic extracts are dried and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or crystallization to yield the desired N-benzylnortropinone.
NMR Sample Preparation and Analysis
A standardized protocol for NMR analysis ensures data consistency and accuracy.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H and ¹³C NMR Spectroscopy:
-
Instrument: 400 MHz (for ¹H) and 100 MHz (for ¹³C) NMR Spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR Parameters: Standard pulse sequences are used to acquire proton spectra.
-
¹³C NMR Parameters: Proton-decoupled pulse sequences are typically employed to obtain singlet signals for each unique carbon atom.
Logical Workflow for NMR Data Cross-Referencing
The following diagram illustrates the logical workflow for cross-referencing experimental NMR data with literature values for structural confirmation.
Caption: Workflow for NMR Data Cross-Referencing.
This guide underscores the importance of comparative analysis with known isomers or related structures when definitive spectral data for a target compound is scarce. By carefully examining the subtle yet significant differences in NMR spectra, researchers can confidently elucidate the correct molecular structure.
Safety Operating Guide
Proper Disposal of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one (CAS No. 83507-33-9), ensuring compliance with safety regulations and minimizing environmental impact.
I. Hazard Assessment and Safety Precautions
Based on the analysis of analogous compounds, this compound may exhibit properties such as skin and eye irritation, and potential harm if ingested or inhaled.[1][2][3] Therefore, stringent safety measures are imperative during the disposal process.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or vapors. |
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2]
II. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal service.[1][3][4]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Place any solid residue of this compound, along with any contaminated disposable materials (e.g., weighing paper, gloves, wipes), into a clearly labeled, sealed, and compatible hazardous waste container.
-
The container should be specifically designated for solid chemical waste.
-
-
Liquid Waste:
-
If the compound is in a solution, do not dispose of it down the drain.[1]
-
Collect the solution in a labeled, sealed, and appropriate hazardous waste container for liquid chemical waste.
-
Avoid mixing with incompatible waste streams.
-
Step 2: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials while awaiting pickup by a certified waste disposal company.[1][3]
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[4]
Alternative Disposal Method (Expert Use Only):
For facilities equipped with the necessary permits and equipment, chemical incineration is a viable disposal method.
-
Procedure: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Caution: This method should only be performed by trained personnel in a licensed facility, strictly adhering to all applicable regulations.[2]
III. Spill and Decontamination Procedures
In the event of a spill, adhere to the following protocol:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Control the Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Collect Waste: Carefully scoop up the absorbed material and place it into a labeled hazardous waste container.[1][3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Personal Decontamination: Wash hands and any affected skin areas thoroughly with soap and water.[1]
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
This document provides critical safety protocols and logistical information for the handling and disposal of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one. Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound and structurally similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Ingestion may also be harmful.[2][3] Therefore, the use of appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3][4] | To prevent eye contact which can cause serious irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][3][5] | To avoid skin contact which can cause irritation.[1][2] |
| Body Protection | Laboratory coat, long-sleeved clothing, or chemical-resistant suit.[1][3][6] | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][3][6] A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation.[7][8] | To prevent inhalation of dust or vapors which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before beginning work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound or a suitable surrogate.[5] Ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are readily accessible.[5] Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Handling the Compound:
-
Post-Handling:
Emergency Procedures
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5][6] Remove any contaminated clothing and wash it before reuse.[5][6] If irritation persists, seek medical attention.[5] |
| Inhalation | Move the individual to fresh air and have them rest in a comfortable position for breathing.[5][6] If symptoms persist, seek medical attention.[5] |
| Ingestion | Rinse the mouth with water.[5][6] Do NOT induce vomiting.[6] Seek immediate medical attention.[5][6] |
| Spills | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary.[5] Contain the spill using an inert absorbent material like sand or vermiculite.[5] Collect the absorbed material into a sealed container for disposal.[5] |
Disposal Plan
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.[5]
-
Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[1][5][6] Do not dispose of it down the drain.[1][5]
Logical Workflow for PPE Selection
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. pharmastate.academy [pharmastate.academy]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
